Product packaging for Plafibride(Cat. No.:CAS No. 63394-05-8)

Plafibride

Katalognummer: B1678512
CAS-Nummer: 63394-05-8
Molekulargewicht: 355.81 g/mol
InChI-Schlüssel: DDDQVDIPBFGVIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Plafibride is an aromatic ether.
This compound is an acyl derivative of morpholinomethylurea (MMU) with clofibric acid with antihyperlipidemic activity. In trials this compound showed better gastric tolerance and a lower incidence of adverse events than did clofibrate.
morpholino-methylurea analog of clofibric acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22ClN3O4 B1678512 Plafibride CAS No. 63394-05-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

63394-05-8

Molekularformel

C16H22ClN3O4

Molekulargewicht

355.81 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide

InChI

InChI=1S/C16H22ClN3O4/c1-16(2,24-13-5-3-12(17)4-6-13)14(21)19-15(22)18-11-20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3,(H2,18,19,21,22)

InChI-Schlüssel

DDDQVDIPBFGVIG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)NC(=O)NCN1CCOCC1)OC2=CC=C(C=C2)Cl

Aussehen

Solid powder

Andere CAS-Nummern

67924-59-8
63394-05-8

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2-CIMMU
ITA 104
N-(2-(4-chlorophenoxy)isobutyryl)-N-morpholinomethylurea
plafibride

Herkunft des Produkts

United States

Foundational & Exploratory

Plafibride: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Actions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plafibride is a synthetic compound belonging to the fibrate class of drugs, recognized for its dual therapeutic effects as a hypolipidemic and antiplatelet agent.[1] Structurally, it is an acyl derivative of morpholinomethylurea with clofibric acid.[1] This technical guide provides a comprehensive overview of this compound's chemical and physical properties, its pharmacological mechanisms of action, and detailed experimental methodologies for its study.

Chemical Structure and Identification

This compound is chemically known as 2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide.[2] Its chemical structure and key identifiers are summarized below.

IdentifierValueReference
IUPAC Name 2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide[2]
CAS Number 63394-05-8[2]
Molecular Formula C₁₆H₂₂ClN₃O₄
Molecular Weight 355.81 g/mol
SMILES CC(C)(C(=O)NC(=O)NCN1CCOCC1)OC2=CC=C(C=C2)Cl
InChI InChI=1S/C16H22ClN3O4/c1-16(2,24-13-5-3-12(17)4-6-13)14(21)19-15(22)18-11-20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3,(H2,18,19,21,22)

Physical and Chemical Properties

PropertyValue/DescriptionReference
Description Aromatic ether; Acyl derivative of morpholinomethylurea with clofibric acid
XLogP3-AA (Computed) 2.4

Pharmacological Properties and Mechanism of Action

This compound exhibits two primary pharmacological activities: antiplatelet aggregation and hypolipidemia.

Antiplatelet Activity

This compound's antiplatelet effect is primarily attributed to its inhibition of 3',5'-cyclic AMP (cAMP) phosphodiesterase. This enzyme is responsible for the degradation of cAMP. By inhibiting its activity, this compound leads to an increase in intracellular cAMP levels within platelets. Elevated cAMP levels, in turn, inhibit platelet activation and subsequent aggregation. This mechanism is distinct from the arachidonic acid pathway, as this compound does not affect the generation of prostaglandin endoperoxides, prostacyclin, or thromboxane A2. Clinical studies have demonstrated a significant decrease in platelet aggregation induced by ADP and adrenaline in patients treated with this compound.

This compound This compound PDE 3',5'-cyclic AMP Phosphodiesterase This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades Platelet_Activation Platelet Activation cAMP->Platelet_Activation Inhibits Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts

This compound's Antiplatelet Mechanism of Action
Hypolipidemic Activity

As a fibrate, this compound's hypolipidemic effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. Activation of PPAR-α leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

The key mechanisms include:

  • Reduced VLDL Production: PPAR-α activation decreases the hepatic production of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase, and reduces fatty acid and triglyceride synthesis. This leads to a decrease in the secretion of very-low-density lipoprotein (VLDL) from the liver.

  • Enhanced Triglyceride Catabolism: By increasing the expression of lipoprotein lipase and decreasing ApoC-III, fibrates enhance the lipolysis of triglyceride-rich particles.

  • Increased HDL Cholesterol: PPAR-α activation stimulates the transcription of genes encoding for the major HDL apolipoproteins, ApoA-I and ApoA-II, leading to increased HDL levels.

Clinical studies have shown that this compound significantly reduces blood triglycerides and tends to decrease the pre-beta-lipoprotein fraction while increasing HDL-cholesterol.

This compound This compound PPARa PPAR-α This compound->PPARa Activates Gene_Expression Altered Gene Transcription PPARa->Gene_Expression LPL ↑ Lipoprotein Lipase Gene_Expression->LPL ApoCIII ↓ ApoC-III Gene_Expression->ApoCIII ApoAI_AII ↑ ApoA-I, ApoA-II Gene_Expression->ApoAI_AII VLDL_Prod ↓ VLDL Production Gene_Expression->VLDL_Prod TG_Catabolism ↑ TG-rich Particle Catabolism LPL->TG_Catabolism ApoCIII->TG_Catabolism HDL_Chol ↑ HDL Cholesterol ApoAI_AII->HDL_Chol

This compound's Hypolipidemic Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is adapted from standard methods for evaluating platelet function.

Objective: To assess the in vitro effect of this compound on platelet aggregation induced by agonists such as ADP or adrenaline.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline).

  • Platelet agonists: Adenosine diphosphate (ADP) and adrenaline solutions.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

  • Pipettes, cuvettes, and stir bars.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

  • Assay:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette a defined volume of PRP into a cuvette with a stir bar and pre-warm to 37°C.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

    • Add the platelet agonist (e.g., ADP or adrenaline) to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of platelet aggregation is calculated from the change in light transmission.

    • Compare the aggregation in the presence of this compound to the vehicle control to determine the inhibitory effect.

cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood PRP Platelet-Rich Plasma Blood->PRP Low-speed centrifugation PPP Platelet-Poor Plasma Blood->PPP High-speed centrifugation Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Incubate Incubate PRP with This compound/Vehicle at 37°C Calibrate->Incubate Add_Agonist Add Platelet Agonist (e.g., ADP) Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Calculate % Aggregation and Inhibition Record->Analyze

Workflow for Platelet Aggregation Assay
3',5'-Cyclic AMP Phosphodiesterase (PDE) Inhibition Assay

This protocol is based on standard methods for measuring PDE activity.

Objective: To determine the inhibitory effect of this compound on cAMP PDE activity.

Materials:

  • Source of cAMP PDE (e.g., platelet lysate).

  • This compound stock solution.

  • [³H]-cAMP (radiolabeled substrate).

  • 5'-Nucleotidase (Crotalus atrox snake venom).

  • Anion-exchange resin (e.g., Dowex).

  • Assay buffer (e.g., Tris-HCl with Mg²⁺).

  • Scintillation fluid and counter.

Procedure:

  • Assay Reaction:

    • In a reaction tube, combine the assay buffer, the desired concentration of this compound or vehicle control, and the cAMP PDE enzyme source.

    • Pre-incubate the mixture at 30°C or 37°C.

    • Initiate the reaction by adding a known amount of [³H]-cAMP.

    • Incubate for a specific time during which the reaction is linear.

    • Terminate the reaction by boiling or adding a stop solution.

  • Conversion of [³H]-AMP to [³H]-Adenosine:

    • Cool the samples and add 5'-nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

    • Incubate for a sufficient time for the conversion to complete.

  • Separation and Quantification:

    • Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine product will pass through.

    • Collect the eluate containing [³H]-adenosine.

    • Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of [³H]-adenosine is proportional to the PDE activity.

    • Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the vehicle control.

cluster_reaction Enzymatic Reaction cluster_conversion Product Conversion cluster_quantification Separation & Quantification Mix Combine PDE, this compound/Vehicle, and Buffer Incubate1 Pre-incubate Mix->Incubate1 Add_Substrate Add [³H]-cAMP Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Terminate Terminate Reaction Incubate2->Terminate Add_Nuc Add 5'-Nucleotidase Terminate->Add_Nuc Incubate3 Incubate to form [³H]-Adenosine Add_Nuc->Incubate3 Separate Separate with Anion-Exchange Resin Incubate3->Separate Quantify Quantify [³H]-Adenosine via Scintillation Counting Separate->Quantify

Workflow for cAMP Phosphodiesterase Inhibition Assay

Conclusion

This compound is a dual-acting therapeutic agent with well-defined mechanisms for its antiplatelet and hypolipidemic effects. Its inhibition of cAMP phosphodiesterase provides a clear pathway for its anti-aggregatory properties, while its function as a PPAR-α agonist aligns it with the broader class of fibrate drugs for lipid management. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar compounds in drug discovery and development. Further research to obtain experimental data on its physical properties would provide a more complete profile of this compound.

References

Plafibride: A Technical Guide for Hypolipidemic Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Plafibride, a hypolipidemic agent with a multifaceted mechanism of action. The following sections detail its effects on lipid profiles, outline its mechanism of action, present available clinical and preclinical data in a structured format, and describe the experimental methodologies employed in its evaluation.

Core Efficacy: Impact on Lipid and Lipoprotein Levels

This compound has demonstrated significant efficacy in modulating lipid profiles, primarily characterized by a potent reduction in triglyceride levels and a beneficial increase in high-density lipoprotein (HDL) cholesterol. Its activity has been observed in both preclinical models of atherosclerosis and in clinical trials involving patients with hyperlipoproteinemia.

Quantitative Analysis of Hypolipidemic Effects

The following tables summarize the key quantitative findings from various studies on this compound's impact on lipid parameters.

Study PopulationDosageDurationTriglyceride ReductionHDL-Cholesterol IncreaseOther Notable EffectsReference
Patients with Type IV HyperlipoproteinemiaNot Specified4 monthsSignificant reduction, trending towards normalNon-significant trend towards increaseInconsistent and not significant reduction in blood cholesterol.[1][1]
Geriatric patients with dyslipidemia1200 mg/day15 daysNot QuantifiedSignificant increase in alpha-lipoproteins (HDL)Significant decrease in pre-beta-lipoproteins (VLDL).[2][2]
Rats with experimental atherosclerosisFour dosage levelsNot SpecifiedMarked hypolipemic activityStrong increase, reaching normal levels---[3]
Healthy Volunteers50 to 1600 mg/dayNot SpecifiedHypolipemic effect observedNot Specified---

Mechanism of Action: Beyond Lipid Lowering

This compound's mechanism of action extends beyond simple lipid modulation, incorporating effects on platelet aggregation. The primary biochemical mechanism identified is the inhibition of 3',5'-cyclic AMP phosphodiesterase (cAMP-PDE).

Signaling Pathway of this compound

Plafibride_Mechanism This compound This compound PDE 3',5'-cyclic AMP Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP Cyclic AMP (cAMP) PDE->cAMP Degrades Increased_cAMP Increased Intracellular cAMP Levels cAMP->Increased_cAMP Platelet_Aggregation Platelet Aggregation Increased_cAMP->Platelet_Aggregation Inhibits Lipid_Metabolism Lipid Metabolism Increased_cAMP->Lipid_Metabolism Modulates Antiplatelet_Effect Antiplatelet Effect Platelet_Aggregation->Antiplatelet_Effect Hypolipidemic_Effect Hypolipidemic Effect Lipid_Metabolism->Hypolipidemic_Effect

Caption: this compound's inhibition of cAMP-PDE leads to increased intracellular cAMP levels, resulting in both antiplatelet and hypolipidemic effects.

It is important to note that this compound does not appear to act on the arachidonic acid metabolism pathway, as it did not modify the generation of prostaglandin endoperoxides, prostacyclin, or thromboxane A2 in studies. The agent also enhances the serum clearance of lipid emulsions, contributing to its strong hypotriglyceride activity.

Experimental Protocols and Methodologies

The evaluation of this compound has encompassed a range of preclinical and clinical study designs. The following sections provide an overview of the methodologies employed.

Preclinical Evaluation in an Atherosclerosis Model

A study investigating the hypolipidemic profile of this compound utilized a model of experimental arteriosclerosis in rats.

  • Animal Model: Rats with induced arteriosclerosis.

  • Drug Administration: this compound was administered at four different dosage levels during the induction of arteriosclerosis to establish a dose-effect relationship.

  • Evaluation Parameters: The therapeutic activity was assessed by comparing the lipid profiles of the treated group against an atherosclerotic control group.

Clinical Trial Designs

This compound has been evaluated in several clinical trials, often employing a double-blind, comparative design.

  • Phase IV Hyperlipoproteinemia Study: A double-blind study was conducted over four months with 30 patients diagnosed with type IV hyperlipoproteinemia. The effects of this compound were compared to a placebo. Key assessments included blood triglyceride and cholesterol levels, lipoproteinogram analysis, and platelet function tests (aggregation in response to ADP, adrenaline, and collagen).

  • Geriatric Patient Study: A trial involving 90 geriatric patients with various blood lipid disturbances and manifestations of cerebral arteriosclerosis was conducted for 15 days. Patients received 1200 mg/day of this compound. Its activity was compared to clofibrate and a placebo. A subsequent experiment with 44 geriatric patients compared the clinical, therapeutic, and biochemical benefits of this compound against clofibrate and acetylsalicylic acid (ASA).

  • Tolerance Study in Healthy Volunteers: A tolerance trial was conducted with healthy volunteers using progressively increasing doses of this compound, from 50 to 1600 mg/day. Alufibrate was used as a reference drug. The study assessed platelet antiaggregant effects and hypolipidemic activity.

Experimental Workflow: Double-Blind Clinical Trial

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis P1 Patient Population (e.g., Type IV Hyperlipoproteinemia) P2 Double-Blind Randomization P1->P2 T1 This compound Treatment Group P2->T1 T2 Placebo/Comparator Group (e.g., Dipyridamole, Clofibrate) P2->T2 F1 Data Collection (Lipid profiles, Platelet function) T1->F1 T2->F1 F2 Statistical Analysis F1->F2 F3 Evaluation of Efficacy and Safety F2->F3

Caption: A generalized workflow for a double-blind clinical trial evaluating this compound.

Safety and Tolerability

Across the reviewed studies, this compound was generally well-tolerated.

  • In a study with healthy volunteers receiving doses up to 1600 mg/day, no side effects were reported.

  • In a four-month study on patients with hyperlipoproteinemia, tolerance was described as "generally excellent". One patient experienced heartburn that was managed with antacids, and another had a transient urticarial rash that resolved upon temporary discontinuation and did not recur with re-administration. No significant evidence of renal, hepatic, or hematological malfunctions was observed, although a slight, non-statistically significant trend towards an increase in GOT, GPT, and LDH was noted.

  • In a study with geriatric patients, this compound demonstrated better gastric tolerance and a lower incidence of collateral effects compared to clofibrate and ASA.

Conclusion and Future Directions

This compound is a hypolipidemic agent with a primary effect on reducing triglycerides and increasing HDL cholesterol. Its mechanism, involving the inhibition of cAMP-PDE, also confers antiplatelet properties, suggesting a dual benefit in the management of atherosclerotic disease, particularly in patients with type IV hyperlipoproteinemia. The available data indicates a favorable safety profile.

Future research should focus on elucidating the precise molecular interactions of this compound with its target enzymes and further exploring its long-term efficacy and safety in larger, more diverse patient populations. Dose-optimization studies would also be valuable to maximize its therapeutic benefits while minimizing any potential for adverse effects.

References

Plafibride and its Inhibitory Action on 3',5'-Cyclic AMP Phosphodiesterase: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Plafibride, chemically known as N-2-(p-chlorophenoxy)-isobutyryl-N'-morpholinomethylurea, is a derivative of clofibric acid.[1] Its therapeutic potential lies in its dual action as an antiplatelet and lipid-lowering agent.[1] A primary mechanism contributing to its antiplatelet effect is the inhibition of the enzyme 3',5'-cyclic AMP phosphodiesterase (cAMP-PDE).[1]

Cyclic AMP is a ubiquitous second messenger involved in a myriad of cellular processes. Its intracellular concentration is tightly regulated by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze the phosphodiester bond in cAMP and/or cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. By inhibiting cAMP-PDE, this compound effectively increases the intracellular concentration of cAMP, leading to the activation of protein kinase A (PKA) and subsequent phosphorylation of downstream targets that mediate the cellular response.

The cAMP Signaling Pathway and the Role of Phosphodiesterase

The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR). This activation leads to the stimulation of adenylyl cyclase, which converts adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP activates PKA, which then phosphorylates various substrate proteins, leading to a physiological response.

cAMP-PDEs act as critical regulators of this pathway by hydrolyzing cAMP to adenosine 5'-monophosphate (AMP), thus terminating the signal. The inhibition of these enzymes by agents like this compound disrupts this degradation process, leading to a sustained elevation of cAMP levels and an amplified cellular response.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PDE cAMP Phosphodiesterase cAMP->PDE Hydrolyzed by PKA_active Protein Kinase A (Active) Substrate Substrate Protein PKA_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Response Cellular Response Substrate_P->Response Leads to AMP AMP PDE->AMP Produces This compound This compound This compound->PDE Inhibits

Figure 1. Simplified signaling pathway of cAMP and its regulation by phosphodiesterase, with the inhibitory action of this compound.

Quantitative Data on this compound's Inhibition of cAMP Phosphodiesterase

A comprehensive review of the existing scientific literature did not yield specific quantitative data, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), for this compound's direct inhibition of 3',5'-cyclic AMP phosphodiesterase. While the inhibitory effect is qualitatively established, the precise potency and selectivity of this compound for different PDE isoforms remain to be publicly documented.[1]

Table 1: Quantitative Inhibitory Data for this compound

ParameterValueSource Organism/EnzymeReference
IC50Data not availableData not available-
KiData not availableData not available-

The absence of this data highlights an area for future research to fully characterize the pharmacological profile of this compound.

Experimental Protocol for cAMP Phosphodiesterase Inhibition Assay

The following is a generalized, adaptable protocol for determining the in vitro inhibitory activity of a compound like this compound on cAMP phosphodiesterase. This protocol is based on standard methodologies used in the field and can be adapted for various PDE isoforms and detection methods (e.g., radiometric, colorimetric, or fluorescence-based assays).

Principle

The assay measures the activity of a purified or recombinant phosphodiesterase enzyme by quantifying the conversion of a labeled or unlabeled cAMP substrate to AMP. The inhibitory effect of a test compound is determined by measuring the reduction in enzyme activity in its presence compared to a control without the inhibitor.

Materials and Reagents
  • Purified or recombinant cAMP phosphodiesterase (specific isoform of interest)

  • This compound (or other test compound)

  • cAMP substrate (e.g., [³H]-cAMP for radiometric assay)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

  • Stop solution (to terminate the enzymatic reaction)

  • Scintillation cocktail (for radiometric assay)

  • 96-well microplates

  • Microplate reader (e.g., scintillation counter)

  • Positive control inhibitor (e.g., IBMX, a non-specific PDE inhibitor)

  • Negative control (vehicle, e.g., DMSO)

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Assay Buffer - PDE Enzyme Solution - cAMP Substrate - this compound Dilutions add_components 1. Add Assay Buffer, PDE Enzyme, and this compound/Controls to wells prep_reagents->add_components prep_controls Prepare Controls: - Positive Control (e.g., IBMX) - Negative Control (Vehicle) prep_controls->add_components pre_incubate 2. Pre-incubate to allow inhibitor binding add_components->pre_incubate add_substrate 3. Initiate reaction by adding cAMP substrate pre_incubate->add_substrate incubate 4. Incubate at optimal temperature and time add_substrate->incubate terminate 5. Terminate reaction with Stop Solution incubate->terminate quantify 6. Quantify product formation (e.g., scintillation counting) terminate->quantify calculate 7. Calculate % inhibition and determine IC50 quantify->calculate

Figure 2. General experimental workflow for a cAMP phosphodiesterase inhibition assay.
Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare the assay buffer to the desired pH and ionic strength. Keep on ice.

    • Dilute the stock solution of the PDE enzyme in cold assay buffer to the working concentration.

    • Prepare the cAMP substrate solution. For a radiometric assay, this will include a known concentration of [³H]-cAMP.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

    • Prepare solutions of the positive and negative controls.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the serially diluted this compound, positive control, or negative control (vehicle) to the respective wells.

    • Add the diluted PDE enzyme solution to all wells except for the blank (no enzyme) controls.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific duration, ensuring the reaction remains in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution. The composition of the stop solution will depend on the assay format.

  • Detection:

    • Quantify the amount of product (AMP) formed or the remaining substrate (cAMP). In a radiometric assay, this involves separating the [³H]-AMP from the [³H]-cAMP and measuring the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which represents the concentration of this compound required to inhibit 50% of the PDE activity.

Conclusion

This compound's inhibitory effect on 3',5'-cyclic AMP phosphodiesterase is a key component of its mechanism of action, contributing to its antiplatelet and potential lipid-modulating properties.[1] The resulting increase in intracellular cAMP levels triggers downstream signaling cascades that ultimately mediate these therapeutic effects. While the qualitative inhibitory action is established, a significant gap exists in the public domain regarding the quantitative potency (IC50) and specific isoform selectivity of this compound. Further research is warranted to fully elucidate these parameters, which will provide a more comprehensive understanding of its pharmacological profile and could inform the development of more targeted PDE inhibitors. The generalized experimental protocol provided herein offers a framework for conducting such investigations.

References

Plafibride: A Multifaceted Approach in Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Plafibride, a derivative of clofibric acid, has demonstrated significant potential in the multifaceted management of atherosclerosis. This technical guide consolidates the available preclinical and clinical research on this compound, detailing its mechanisms of action, summarizing its effects on key biomarkers, and outlining the experimental methodologies used in its evaluation. The core of this compound's therapeutic potential lies in its dual action as a hypolipidemic and antiplatelet agent. It effectively modulates lipid profiles by reducing triglycerides and pre-β-lipoproteins while concurrently increasing beneficial high-density lipoprotein (HDL) cholesterol. Furthermore, this compound exhibits significant antiplatelet activity by inhibiting platelet aggregation, a critical process in the pathogenesis of atherothrombosis. This document provides a comprehensive overview for researchers and professionals engaged in the development of novel anti-atherosclerotic therapies.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. The management of atherosclerosis involves targeting multiple pathological processes, including dyslipidemia and platelet activation. This compound has emerged as a compound of interest due to its demonstrated efficacy in addressing these key areas. This guide delves into the scientific underpinnings of this compound's role in atherosclerosis research.

Mechanism of Action

This compound's therapeutic effects in the context of atherosclerosis are attributed to two primary mechanisms: its impact on lipid metabolism and its inhibition of platelet function.

Hypolipidemic Effects

This compound has been shown to exert a marked hypolipidemic activity. Clinical and preclinical studies have demonstrated its ability to significantly reduce circulating triglyceride levels and the pre-β-lipoprotein fraction.[1][2] A key beneficial effect of this compound is its ability to substantially increase HDL-cholesterol levels, often restoring them to a normal range.[2] While the precise molecular mechanism for its lipid-lowering effects is not fully elucidated in the available literature, its structural similarity to other fibrates suggests a potential role as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a pivotal role in the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.

Antiplatelet Effects

A distinct and significant action of this compound is its ability to inhibit platelet aggregation.[1][3] This effect is particularly evident against ADP and adrenaline-induced aggregation. The primary mechanism for this antiplatelet activity is the inhibition of the enzyme 3',5'-cyclic AMP phosphodiesterase (cAMP-PDE). By inhibiting cAMP-PDE, this compound increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, inhibit platelet activation and aggregation, thereby reducing the risk of thrombus formation.

Signaling Pathways

Proposed PPARα Signaling Pathway for Hypolipidemic Effects

While direct evidence for this compound's interaction with PPARα is pending, a proposed signaling pathway, based on the known mechanism of fibrates, is illustrated below. Activation of PPARα leads to the transcription of genes that enhance fatty acid uptake and oxidation, and modulate lipoprotein synthesis and catabolism.

Proposed PPARα Signaling Pathway of this compound This compound This compound PPARa PPARα This compound->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding Target_Genes Target Genes (e.g., LPL, APOA1, CPT1) PPRE->Target_Genes Transcription Lipid_Metabolism Modulation of Lipid Metabolism Target_Genes->Lipid_Metabolism TG_Reduction Triglyceride Reduction Lipid_Metabolism->TG_Reduction HDL_Increase HDL Increase Lipid_Metabolism->HDL_Increase

Caption: Proposed PPARα signaling pathway for this compound's hypolipidemic effects.

Signaling Pathway for Antiplatelet Effects

The antiplatelet action of this compound is mediated through the inhibition of cAMP phosphodiesterase, leading to an increase in intracellular cAMP levels and subsequent inhibition of platelet aggregation.

Antiplatelet Signaling Pathway of this compound This compound This compound cAMP_PDE cAMP Phosphodiesterase This compound->cAMP_PDE Inhibition cAMP cAMP cAMP_PDE->cAMP Degradation Platelet_Activation Platelet Activation cAMP->Platelet_Activation Inhibition Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation Leads to

Caption: this compound's antiplatelet signaling pathway via cAMP-PDE inhibition.

Quantitative Data Summary

The available literature indicates significant effects of this compound on lipid profiles and platelet function. However, specific quantitative data from the reviewed abstracts are limited. The following tables summarize the reported effects.

Table 1: Effects of this compound on Lipid Profile in an Experimental Atherosclerosis Rat Model

ParameterDosage LevelsObserved EffectReference
Triglycerides Four dosage levels administeredMarked reduction
HDL-Cholesterol Four dosage levels administeredStrong increase, reaching normal levels
Total Cholesterol Four dosage levels administeredNot specified

Note: The specific dosage levels and percentage changes were not detailed in the available abstract.

Table 2: Effects of this compound in Patients with Type IV Hyperlipoproteinemia

ParameterTreatment DurationObserved EffectReference
Blood Triglycerides 4 monthsSignificant reduction, with a trend to normal
Blood Cholesterol 4 monthsInconsistent and not significant reduction
Pre-β-lipoprotein 4 monthsTendency towards a decrease
α- and β-lipoprotein 4 monthsNon-significant tendency towards an increase

Table 3: Effects of this compound on Platelet Aggregation

InductorObserved EffectReference
ADP Obvious decrease in platelet aggregation
Adrenaline Obvious decrease in platelet aggregation
Collagen Less significant decrease in platelet aggregation

Experimental Protocols

The methodologies for the key studies cited provide a framework for future research on this compound and similar compounds.

Experimental Atherosclerosis Rat Model
  • Model: Experimental arteriosclerosis was induced in rats.

  • Treatment: this compound was administered at four different dosage levels during the induction of arteriosclerosis to establish a dose-effect relationship.

  • Control Group: An atherosclerotic control group was used for comparison.

  • Evaluation: The therapeutic activity was evaluated by analyzing lipid profiles (triglycerides, HDL-cholesterol).

Double-Blind Clinical Trial in Type IV Hyperlipoproteinemia
  • Study Design: A double-blind study was conducted over a period of four months.

  • Participants: 30 patients diagnosed with type IV hyperlipoproteinemia were included.

  • Intervention: Patients were treated with this compound (ITA 104).

  • Assessments:

    • Blood triglycerides and cholesterol levels were measured.

    • Lipoproteinogram was performed to assess lipoprotein fractions.

    • Platelet function was studied, including platelet aggregation induced by ADP, adrenaline, and collagen.

    • Drug tolerance and side effects were monitored.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the anti-atherosclerotic potential of a compound like this compound.

Experimental Workflow for this compound Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Animal_Model Induce Atherosclerosis (e.g., Rat Model) Treatment_Groups Administer this compound (Multiple Dosages) Animal_Model->Treatment_Groups Lipid_Analysis Analyze Lipid Profile (TG, HDL, etc.) Treatment_Groups->Lipid_Analysis Platelet_Function_Test Assess Platelet Aggregation Treatment_Groups->Platelet_Function_Test Histopathology Histopathological Analysis of Aortic Lesions Treatment_Groups->Histopathology Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis Patient_Recruitment Recruit Patients (e.g., Hyperlipoproteinemia) Randomization Randomize to this compound or Placebo Patient_Recruitment->Randomization Clinical_Trial Conduct Double-Blind Clinical Trial Randomization->Clinical_Trial Biomarker_Monitoring Monitor Lipid Profile and Platelet Function Clinical_Trial->Biomarker_Monitoring Safety_Assessment Assess Safety and Tolerability Clinical_Trial->Safety_Assessment Biomarker_Monitoring->Data_Analysis

Caption: A generalized experimental workflow for preclinical and clinical evaluation.

Conclusion

This compound demonstrates a compelling profile for atherosclerosis research, addressing both dyslipidemia and platelet hyperactivity. Its ability to lower triglycerides, increase HDL cholesterol, and inhibit platelet aggregation through cAMP-PDE inhibition positions it as a noteworthy candidate for further investigation. Future research should focus on elucidating the precise molecular interactions of this compound, particularly its potential engagement with the PPARα pathway, and on conducting larger-scale clinical trials to quantify its impact on atherosclerotic plaque progression and cardiovascular outcomes. The experimental frameworks and findings presented in this guide offer a solid foundation for such future endeavors.

References

Plafibride and its Effects on Lipid Droplet Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plafibride, a fibric acid derivative, is a hypolipidemic agent with significant effects on plasma lipid profiles, primarily characterized by a reduction in triglycerides. While direct studies on this compound's impact on lipid droplet formation are limited, its mechanism of action through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) provides a strong basis for understanding its influence on the cellular dynamics of lipid storage. This technical guide delineates the known effects of this compound and other fibrates on lipid metabolism, details the underlying molecular pathways, provides experimental protocols for lipid droplet analysis, and presents quantitative data from relevant clinical studies to offer a comprehensive resource for researchers in lipid biology and drug development.

Introduction to this compound and Lipid Metabolism

This compound is a compound structurally related to clofibrate, belonging to the fibrate class of drugs. Fibrates are primarily prescribed for the treatment of hypertriglyceridemia. Their principal mechanism of action involves the activation of PPARα, a nuclear receptor that plays a central role in the regulation of genes involved in lipid and lipoprotein metabolism. The activation of PPARα leads to a cascade of events that ultimately results in decreased plasma triglycerides and a variable effect on cholesterol levels.

Lipid droplets are ubiquitous cellular organelles responsible for the storage of neutral lipids, such as triacylglycerols (triglycerides) and sterol esters. They are not merely inert storage depots but are dynamic structures involved in regulating cellular lipid homeostasis, protecting against lipotoxicity, and providing substrates for energy production and membrane synthesis. The formation, expansion, and catabolism of lipid droplets are tightly regulated processes. Given that this compound significantly lowers circulating triglycerides, it is highly probable that it exerts a considerable influence on the lifecycle of lipid droplets within various cell types, including hepatocytes and adipocytes.

Quantitative Effects of Fibrates on Plasma Lipids

Due to the limited availability of specific quantitative data for this compound from publicly accessible clinical trials, this section presents data from studies on the closely related fibrates, clofibrate and fenofibrate, to provide a representative overview of the expected effects on lipid profiles.

Table 1: Summary of Fibrate Effects on Plasma Lipid and Lipoprotein Levels

FibrateStudy PopulationTriglycerides (TG)Total Cholesterol (TC)LDL-Cholesterol (LDL-C)HDL-Cholesterol (HDL-C)Reference
This compoundPatients with Type IV hyperlipoproteinemiaSignificant reductionInconsistent and not significant reductionNot specifiedNot specified[1]
ClofibrateHyperlipidemic patients↓ ~30%↓ ~18%Not specifiedNot specified[2]
ClofibrateHypertriglyceridemic patients↓ 32%No significant change↑ 11%↑ 31%[3]
ClofibratePatients with hyperlipidemia on a fat-modified diet↓ 39% (in Type IV)↓ 7-23% (depending on type)Not specifiedNot specified[4]
FenofibrateHypertriglyceridemic subjects↓ 45%↓ 13.7%No significant change↑ 7.7%[5]
FenofibratePatients with combined hyperlipidemia↓ 45%↓ 21%↓ 16%↑ 6%
FenofibratePatients with hypertriglyceridemia↓ 50.1% (at 6 months)↓ 24.7%↓ 25.5%Not specified
FenofibratePatients after elective coronary stenting↓ 32.1%↓ 9.5%↓ 13.5%↑ 8.7%

Note: The data for clofibrate and fenofibrate are presented as proxies to illustrate the typical quantitative effects of fibrates on lipid profiles.

Molecular Mechanism of Action: The PPARα Signaling Pathway

The primary molecular target of this compound and other fibrates is PPARα. The activation of this nuclear receptor initiates a signaling cascade that profoundly alters lipid metabolism, with direct implications for lipid droplet dynamics.

Upon entering the cell, this compound binds to and activates PPARα. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of a suite of genes involved in fatty acid uptake, activation, oxidation, and storage.

PPAR_alpha_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive Inactive PPARα This compound->PPARa_inactive Binds and Activates PPARa_RXR_inactive PPARα-RXR Complex PPARa_inactive->PPARa_RXR_inactive Heterodimerizes with RXR RXR_inactive Inactive RXR RXR_inactive->PPARa_RXR_inactive PPARa_RXR_active Active PPARα-RXR Heterodimer PPARa_RXR_inactive->PPARa_RXR_active Translocates to Nucleus PPRE PPRE PPARa_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates

Figure 1: this compound-mediated activation of the PPARα signaling pathway.

PPARα Target Genes and their Role in Lipid Droplet Metabolism

The activation of PPARα by this compound leads to the altered expression of numerous genes that directly or indirectly influence the formation, growth, and breakdown of lipid droplets.

Key PPARα Target Genes in Lipid Droplet Metabolism:

  • Lipoprotein Lipase (LPL): PPARα activation increases the expression of LPL, an enzyme that hydrolyzes triglycerides in circulating lipoproteins (VLDL and chylomicrons), releasing fatty acids for uptake by tissues. This increased clearance of triglycerides from the blood is a primary mechanism for the hypotriglyceridemic effect of fibrates.

  • Apolipoproteins (Apo-AI, Apo-AII, Apo-CIII): PPARα activation increases the expression of Apo-AI and Apo-AII, which are major components of High-Density Lipoprotein (HDL), contributing to the observed increase in HDL-cholesterol. Conversely, it decreases the expression of Apo-CIII, an inhibitor of LPL, further enhancing triglyceride clearance.

  • Fatty Acid Transport and Activation Proteins: PPARα upregulates the expression of genes encoding for fatty acid transport proteins (e.g., CD36) and acyl-CoA synthetases, which facilitate the uptake and activation of fatty acids within cells.

  • Fatty Acid Oxidation Enzymes: A major consequence of PPARα activation is the increased expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation (e.g., CPT1, ACOX1). This enhancement of fatty acid catabolism reduces the intracellular pool of fatty acids available for triglyceride synthesis and storage in lipid droplets.

  • Lipid Droplet-Associated Proteins: PPARα has been shown to regulate the expression of genes encoding proteins that coat lipid droplets, such as those in the Perilipin (PLIN) family (e.g., PLIN2/ADRP, PLIN5/OXPAT) and Cell death-inducing DFFA-like effector (CIDE) family (e.g., CIDEC/FSP27, CIDEA). These proteins are critical for regulating lipid droplet size and lipolysis.

PPARa_Target_Genes cluster_lipid_clearance Enhanced Triglyceride Clearance cluster_hdl Increased HDL Formation cluster_fa_metabolism Altered Intracellular Fatty Acid Flux cluster_ld_dynamics Modulation of Lipid Droplet Dynamics PPARa_activation This compound-induced PPARα Activation LPL ↑ Lipoprotein Lipase (LPL) PPARa_activation->LPL ApoCIII ↓ Apolipoprotein C-III (ApoCIII) PPARa_activation->ApoCIII ApoAI_AII ↑ Apolipoprotein A-I & A-II PPARa_activation->ApoAI_AII FA_uptake ↑ Fatty Acid Uptake & Activation (e.g., CD36, ACSL) PPARa_activation->FA_uptake FA_oxidation ↑ Fatty Acid β-Oxidation (e.g., CPT1, ACOX1) PPARa_activation->FA_oxidation PLIN_CIDE ↑/↓ Lipid Droplet Proteins (e.g., PLINs, CIDEs) PPARa_activation->PLIN_CIDE

Figure 2: Downstream effects of PPARα activation on lipid metabolism.

Experimental Protocols for Lipid Droplet Analysis

To investigate the effects of this compound on lipid droplet formation and morphology, a key in vitro technique is the staining of intracellular neutral lipids. Oil Red O staining is a widely used and reliable method for this purpose.

Protocol: Oil Red O Staining of Intracellular Lipid Droplets

Objective: To visualize and quantify neutral lipid accumulation in cultured cells treated with this compound.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes)

  • Cell culture plates (e.g., 24-well plates with coverslips)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)

  • Oil Red O working solution (freshly prepared by diluting stock solution with water, e.g., 3 parts stock to 2 parts water, and filtered)

  • 60% Isopropanol

  • Hematoxylin solution (for counterstaining nuclei)

  • Mounting medium

  • Microscope slides

  • Light microscope with imaging capabilities

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto coverslips in a 24-well plate and allow them to adhere and grow to the desired confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-48 hours).

  • Fixation:

    • Aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Add 4% PFA to each well to fix the cells. Incubate for 15-20 minutes at room temperature.

    • Aspirate the PFA and wash the cells twice with PBS.

  • Staining:

    • Aspirate the PBS and add 60% isopropanol to each well. Incubate for 5 minutes at room temperature.

    • Remove the isopropanol and add the freshly prepared and filtered Oil Red O working solution to completely cover the cells.

    • Incubate for 15-20 minutes at room temperature.

    • Aspirate the Oil Red O solution and wash the cells 2-3 times with distilled water.

  • Counterstaining (Optional):

    • Add Hematoxylin solution to the wells and incubate for 1 minute.

    • Aspirate the Hematoxylin and wash the cells with tap water until the water runs clear.

  • Mounting and Visualization:

    • Invert the coverslips onto a drop of mounting medium on a microscope slide.

    • Allow the mounting medium to solidify.

    • Visualize the cells under a light microscope. Lipid droplets will appear as red-orange spherical structures within the cytoplasm. Nuclei, if counterstained, will appear blue.

Data Analysis:

  • Qualitative Analysis: Observe changes in the number and size of lipid droplets between control and this compound-treated cells.

  • Quantitative Analysis: Capture images from multiple fields of view for each condition. Use image analysis software (e.g., ImageJ) to quantify the total area of Oil Red O staining per cell or the number and size distribution of lipid droplets.

Oil_Red_O_Workflow start Start: Cultured Cells treatment Treat with this compound (and Vehicle Control) start->treatment wash1 Wash with PBS treatment->wash1 fixation Fix with 4% PFA wash1->fixation wash2 Wash with PBS fixation->wash2 isopropanol Incubate with 60% Isopropanol wash2->isopropanol stain Stain with Oil Red O isopropanol->stain wash3 Wash with Water stain->wash3 counterstain Counterstain with Hematoxylin (Optional) wash3->counterstain wash4 Wash with Water counterstain->wash4 mount Mount on Microscope Slide wash4->mount visualize Visualize and Quantify Lipid Droplets mount->visualize end End: Data Analysis visualize->end

Figure 3: Experimental workflow for Oil Red O staining.

Conclusion

This compound, through its action as a PPARα agonist, is a potent modulator of lipid metabolism, with a primary effect of reducing plasma triglyceride levels. This action is intrinsically linked to the dynamics of intracellular lipid droplets. By promoting the clearance of circulating triglycerides and enhancing the catabolism of fatty acids within cells, this compound is expected to reduce the substrate availability for lipid droplet formation and expansion. Furthermore, its influence on the expression of lipid droplet-associated proteins suggests a more direct regulatory role in the lifecycle of these organelles. The experimental protocols and mechanistic insights provided in this guide offer a framework for further investigation into the precise effects of this compound on lipid droplet biology, which may unveil novel therapeutic avenues for metabolic disorders. Further preclinical and clinical studies with a specific focus on lipid droplet dynamics in response to this compound are warranted to fully elucidate its cellular effects.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Plafibride quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Plafibride. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means for the determination of this compound in research and pharmaceutical development settings. The protocol described herein is based on established chromatographic principles for molecules of similar structure and physicochemical properties, offering a solid foundation for method implementation and validation.

Introduction

This compound, 2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide, is a compound of interest in pharmaceutical research. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC method with UV detection, designed to be robust and straightforward for implementation in a laboratory setting.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The proposed parameters are outlined in Table 1.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterProposed Value
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 4.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detector Wavelength 274 nm
Run Time Approximately 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile stationary phase suitable for the separation of moderately polar compounds like this compound.

  • Mobile Phase: The combination of acetonitrile and a phosphate buffer provides good separation efficiency and peak shape for compounds with similar structures. The pH of 4.0 ensures the reproducibility of the retention time.

  • Detector Wavelength: The chlorophenoxy chromophore in this compound is expected to have a significant UV absorbance around 274 nm, offering good sensitivity. This is inferred from structurally similar compounds like fenofibrate, which has a UV maximum in the 286-290 nm range.[1][2][3]

Preparation of Solutions

a) Mobile Phase Preparation:

  • Prepare a 0.02 M potassium dihydrogen phosphate solution in HPLC-grade water.

  • Adjust the pH to 4.0 using o-phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix the filtered buffer with acetonitrile in a 50:50 (v/v) ratio.

  • Degas the mobile phase prior to use.

b) Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

c) Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1 - 50 µg/mL).

Sample Preparation (Hypothetical Plasma Sample)

For the analysis of this compound in a biological matrix such as plasma, a sample extraction step is necessary to remove interfering substances.[1] Protein precipitation is a common and effective method.[4]

  • To 500 µL of plasma sample in a microcentrifuge tube, add 1 mL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial.

Method Validation Parameters

The proposed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Typical acceptance criteria for key validation parameters are summarized in Table 2.

Table 2: Typical Acceptance Criteria for HPLC Method Validation

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Intraday≤ 2.0%
- Interday≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Robustness % RSD ≤ 2.0% for minor changes in method parameters

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System (C18, UV @ 274 nm) MobilePhase->HPLC_System System Conditioning StandardStock Standard Stock Solution (1 mg/mL) WorkingStandards Working Standard Solutions StandardStock->WorkingStandards WorkingStandards->HPLC_System Injection CalibrationCurve Calibration Curve Construction WorkingStandards->CalibrationCurve SamplePrep Sample Preparation (e.g., Protein Precipitation) SamplePrep->HPLC_System Injection DataAcquisition Data Acquisition (Chromatogram) HPLC_System->DataAcquisition PeakIntegration Peak Integration (Area, Retention Time) DataAcquisition->PeakIntegration PeakIntegration->CalibrationCurve Quantification Quantification of This compound PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

validation_parameters cluster_performance Method Performance Characteristics cluster_sensitivity Method HPLC Method Accuracy Accuracy Method->Accuracy Verifies Closeness to True Value Precision Precision Method->Precision Measures Repeatability Specificity Specificity Method->Specificity Ensures No Interference Linearity Linearity Method->Linearity Proportional Response Sensitivity Sensitivity Method->Sensitivity Robustness Robustness Method->Robustness Withstands Minor Variations Range Range Linearity->Range Defines Concentration Interval LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key relationships in HPLC method validation.

Conclusion

The proposed HPLC-UV method provides a robust and reliable framework for the quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable and suitable for routine analysis in various laboratory settings. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and precision of the results obtained.

References

Application Notes and Protocols for Plafibride Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plafibride is a pharmaceutical agent with known antiplatelet and hypolipidemic properties.[1][2][3] As with any drug candidate, a thorough understanding of its drug-drug interaction (DDI) potential is critical for safe and effective clinical use. This document provides detailed application notes and protocols for the experimental design of DDI studies for this compound, focusing on its interactions with major drug-metabolizing enzymes and transporters.

Pharmacokinetic studies in rats have shown that this compound is metabolized to 2-(p-chlorophenoxy)isobutyrylurea and clofibric acid, with clofibric acid being the major metabolite excreted in urine.[4] Given that this compound belongs to the fibrate class of drugs, it is prudent to investigate its potential to interact with cytochrome P450 (CYP) enzymes and drug transporters, as has been observed with other fibrates.[5] These studies are essential to predict and mitigate the risk of adverse drug events when this compound is co-administered with other medications.

The following protocols are designed in accordance with the principles outlined in regulatory guidelines from the FDA and EMA for DDI studies.

Hypothesized Metabolic Pathway of this compound

Based on its chemical structure and the known metabolism of similar fibrate drugs, a hypothesized metabolic pathway for this compound is presented below. The initial step is likely hydrolysis to its active metabolite, clofibric acid. This may be followed by oxidation reactions possibly mediated by CYP enzymes, and subsequent glucuronidation.

This compound This compound Hydrolysis Hydrolysis (Esterases) This compound->Hydrolysis Clofibric_Acid Clofibric Acid (Active Metabolite) Hydrolysis->Clofibric_Acid Oxidation Oxidation (CYP Enzymes, e.g., CYP3A4, CYP2C8) Clofibric_Acid->Oxidation Glucuronidation Glucuronidation (UGTs) Clofibric_Acid->Glucuronidation Oxidized_Metabolites Oxidized Metabolites Oxidation->Oxidized_Metabolites Oxidized_Metabolites->Glucuronidation Glucuronide_Conjugates Glucuronide Conjugates Excretion Renal Excretion Glucuronide_Conjugates->Excretion

Hypothesized metabolic pathway of this compound.

Experimental Protocols

The following section details the protocols for in vitro studies to assess the DDI potential of this compound.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of this compound and its major metabolite, clofibric acid, to inhibit the activity of major human CYP isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and clofibric acid for major CYP enzymes.

Materials:

  • Human liver microsomes (HLM)

  • Recombinant human CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4)

  • CYP-specific probe substrates and their corresponding metabolites (see Table 1)

  • NADPH regenerating system

  • This compound and clofibric acid

  • Positive control inhibitors for each CYP isoform

  • Incubation buffer (e.g., potassium phosphate buffer)

  • Acetonitrile with internal standard for quenching the reaction

  • 96-well plates

  • LC-MS/MS system

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, clofibric acid, and positive control inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of probe substrates and NADPH regenerating system in incubation buffer.

  • Incubation:

    • In a 96-well plate, pre-incubate HLM or recombinant CYP enzymes with a series of concentrations of this compound, clofibric acid, or positive control inhibitor for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

    • Incubate for a specific time (e.g., 15-60 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.

Table 1: Probe Substrates for CYP Inhibition Assays

CYP IsoformProbe SubstrateMetabolite Measured
CYP1A2PhenacetinAcetaminophen
CYP2B6BupropionHydroxybupropion
CYP2C8AmodiaquineN-desethylamodiaquine
CYP2C9Diclofenac4'-Hydroxydiclofenac
CYP2C19S-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6DextromethorphanDextrorphan
CYP3A4Midazolam1'-Hydroxymidazolam

Experimental Workflow for CYP Inhibition Assay

Start Start Prepare_Reagents Prepare Stock Solutions (this compound, Substrates, Controls) Start->Prepare_Reagents Pre_incubation Pre-incubate HLM/CYPs with this compound Prepare_Reagents->Pre_incubation Initiate_Reaction Add Probe Substrate and NADPH Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Acetonitrile + IS) Incubate->Terminate_Reaction Centrifuge Centrifuge Terminate_Reaction->Centrifuge LC_MS_Analysis LC-MS/MS Analysis of Metabolite Centrifuge->LC_MS_Analysis Data_Analysis Calculate % Inhibition and IC50 LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for in vitro CYP inhibition assay.

In Vitro CYP Induction Assay

This assay evaluates the potential of this compound to induce the expression of key CYP enzymes in human hepatocytes.

Objective: To determine the potential of this compound to induce CYP1A2, CYP2B6, and CYP3A4 expression in cultured human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes (from at least three donors)

  • Hepatocyte culture medium and supplements

  • Collagen-coated plates

  • This compound

  • Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)

  • CYP-specific probe substrates

  • LC-MS/MS system for activity measurement

  • Reagents for mRNA quantification (qRT-PCR)

Protocol:

  • Hepatocyte Culture:

    • Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow the cells to attach and form a monolayer.

  • Treatment:

    • Treat the hepatocytes with various concentrations of this compound, positive controls, or vehicle control for 48-72 hours. Refresh the medium and test compound every 24 hours.

  • Assessment of CYP Induction:

    • Enzyme Activity: After the treatment period, incubate the cells with a cocktail of CYP-specific probe substrates. Analyze the formation of metabolites by LC-MS/MS.

    • mRNA Expression: Lyse the cells and extract total RNA. Quantify the relative mRNA levels of the target CYP genes using qRT-PCR.

  • Data Analysis:

    • Enzyme Activity: Calculate the fold induction of enzyme activity compared to the vehicle control. Determine the maximum induction (Emax) and the concentration causing 50% of maximal induction (EC50).

    • mRNA Expression: Calculate the fold change in mRNA expression relative to the vehicle control, normalized to a housekeeping gene.

Table 2: Summary of Hypothetical CYP Induction Data

CompoundCYP IsoformEmax (fold induction)EC50 (µM)
This compoundCYP1A21.2> 100
CYP2B61.575
CYP3A43.525
OmeprazoleCYP1A22010
PhenobarbitalCYP2B68500
RifampicinCYP3A4151
In Vitro Drug Transporter Interaction Assay

This set of assays will determine if this compound is a substrate or inhibitor of key uptake and efflux drug transporters.

Objective: To evaluate the interaction of this compound with important drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3), and Organic Cation Transporters (OCT2).

Protocols:

  • Substrate Assessment: Use polarized cell monolayers (e.g., Caco-2, MDCKII) transfected with the transporter of interest. Measure the bidirectional transport of this compound across the monolayer. A net efflux ratio significantly greater than 2 suggests that this compound is a substrate of the efflux transporter. For uptake transporters, use transfected cells (e.g., HEK293) and measure the uptake of this compound in the presence and absence of known inhibitors.

  • Inhibition Assessment: Use transporter-expressing systems and measure the transport of a known probe substrate in the presence and absence of various concentrations of this compound. A decrease in the transport of the probe substrate indicates inhibition by this compound. Calculate the IC50 value.

Table 3: Summary of Hypothetical Drug Transporter Interaction Data

TransporterInteractionThis compound IC50/Km (µM)
P-gp (ABCB1)Inhibition> 100
SubstrateNo
BCRP (ABCG2)Inhibition85
SubstrateNo
OATP1B1 (SLCO1B1)Inhibition15
SubstrateYes (Km = 20 µM)
OATP1B3 (SLCO1B3)Inhibition25
SubstrateYes (Km = 30 µM)
OCT2 (SLC22A2)Inhibition> 100
SubstrateNo

Data Interpretation and Decision Making

The in vitro data will be used to assess the clinical DDI potential of this compound.

Decision Tree for DDI Assessment

In_Vitro_Data In Vitro DDI Data (CYP Inhibition/Induction, Transporter Interaction) CYP_Inhibition CYP Inhibition [I]/Ki > 0.1? In_Vitro_Data->CYP_Inhibition CYP_Induction CYP Induction Fold change > 2 and [I]/EC50 > 0.1? In_Vitro_Data->CYP_Induction Transporter_Interaction Transporter Inhibition/Substrate [I]/IC50 or [I]/Km > 0.1? In_Vitro_Data->Transporter_Interaction Clinical_DDI_Study Conduct Clinical DDI Study CYP_Inhibition->Clinical_DDI_Study Yes No_Clinical_DDI_Study No Clinical DDI Study Required (Low Risk) CYP_Inhibition->No_Clinical_DDI_Study No CYP_Induction->Clinical_DDI_Study Yes CYP_Induction->No_Clinical_DDI_Study No Transporter_Interaction->Clinical_DDI_Study Yes Transporter_Interaction->No_Clinical_DDI_Study No

Decision tree for progressing to clinical DDI studies.

Based on the in vitro results, a risk assessment will be conducted to determine the need for clinical DDI studies. The decision to proceed with clinical studies will be based on calculations of the ratio of the in vivo concentration of this compound to its in vitro IC50 or Ki values for inhibition, or EC50 for induction. If the calculated ratios exceed the thresholds defined in regulatory guidance, clinical DDI studies with appropriate probe substrates will be warranted.

Conclusion

The described experimental design provides a comprehensive in vitro strategy to evaluate the drug-drug interaction potential of this compound. By systematically investigating its effects on major CYP enzymes and drug transporters, these studies will generate crucial data to inform clinical development, guide the design of potential clinical DDI studies, and ultimately contribute to the safe and effective use of this compound in the patient population.

References

Application Notes and Protocols for Plafibride Stability and Storage in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for Plafibride for research purposes. The information is compiled from data on related fibrate compounds and established pharmaceutical stability testing guidelines. Detailed protocols for assessing stability are also provided.

This compound: Overview and Physicochemical Properties

This compound, with the IUPAC name 2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide, is a fibrate derivative.[1][2][3] Like other fibrates, its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[4][5] Additionally, this compound has been shown to inhibit 3',5'-cyclic AMP phosphodiesterase, which contributes to its antiplatelet activity.

Chemical Structure:

A summary of key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₂ClN₃O₄
Molecular Weight355.81 g/mol
AppearanceAssumed to be a solid at room temperatureGeneral knowledge
SolubilityExpected to have low aqueous solubility, similar to other fibrates. Soluble in organic solvents like methanol, acetonitrile, and DMSO.

Stability Profile and Degradation Pathways

  • Hydrolysis: The amide and ether linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions. Studies on other fibrates have shown significant degradation under these conditions.

  • Oxidation: The molecule may be susceptible to oxidative degradation. Forced degradation studies on similar compounds often employ oxidizing agents like hydrogen peroxide to assess this pathway.

  • Photodegradation: Exposure to UV or visible light may cause degradation. Photostability testing is a standard component of stability assessment.

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes.

A summary of expected stability based on data from related fibrates is presented in Table 2.

Table 2: Summary of Anticipated this compound Stability Under Forced Degradation Conditions (Qualitative)

ConditionExpected StabilityRationale/Supporting Evidence
Acidic Hydrolysis (e.g., 0.1 M HCl)UnstableFibrates like Fenofibrate and Ciprofibrate show significant degradation under acidic conditions.
Basic Hydrolysis (e.g., 0.1 M NaOH)UnstableFenofibrate and Ciprofibrate are reported to be unstable under basic hydrolysis.
Oxidation (e.g., 3% H₂O₂)Potentially UnstableOxidative degradation has been observed for other fibrates.
Thermal Stress (e.g., 60-80°C)Potentially UnstableElevated temperatures accelerate chemical degradation.
Photostability (UV/Vis light)Potentially UnstableClofibrate is known to be sensitive to light.

Recommended Storage Conditions

For routine research use, this compound should be stored under conditions that minimize degradation. Based on recommendations for Clofibrate and general best practices for small molecules, the following storage conditions are advised:

Table 3: Recommended Storage Conditions for this compound

ParameterRecommendation
Temperature 15°C to 30°C (Controlled Room Temperature)
Avoid freezing.
Light Protect from light. Store in a light-resistant container.
Humidity Store in a well-closed container to protect from moisture.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis:

    • Dilute the stressed samples to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase.

    • Analyze the samples by HPLC. A starting point for the HPLC method is provided in Protocol 4.2.

    • Analyze an unstressed control sample for comparison.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify any new peaks, which represent degradation products.

    • Calculate the percentage degradation of this compound.

Protocol for Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Table 4: HPLC Method Parameters for this compound Analysis

ParameterSuggested ConditionRationale/Reference
Column C18 (250 mm x 4.6 mm, 5 µm)Commonly used for the analysis of fibrates.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with pH adjustment (e.g., to pH 4.0 with phosphoric acid)A common mobile phase for fibrate analysis.
Flow Rate 1.0 - 1.5 mL/minTypical flow rate for standard bore columns.
Detection Wavelength ~287 nmBased on the UV absorbance of similar compounds like Fenofibrate.
Injection Volume 10 - 20 µLStandard injection volume.
Column Temperature 25 - 30°CTo ensure reproducible retention times.

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound is known to act through at least two distinct signaling pathways.

plafibride_signaling_pathways cluster_ppar PPARα Pathway cluster_camp cAMP Phosphodiesterase Pathway plafibride1 This compound ppar_alpha PPARα plafibride1->ppar_alpha Activates rxr RXR ppar_alpha->rxr Heterodimerizes with ppre PPRE rxr->ppre Binds to target_genes Target Genes (e.g., LPL, ApoA-I) ppre->target_genes Regulates Transcription lipid_metabolism Regulation of Lipid Metabolism target_genes->lipid_metabolism plafibride2 This compound pde cAMP Phosphodiesterase plafibride2->pde Inhibits camp cAMP pde->camp Degrades pka Protein Kinase A (PKA) camp->pka Activates platelet_inhibition Inhibition of Platelet Aggregation pka->platelet_inhibition

Caption: this compound's dual mechanism of action.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of a comprehensive stability testing program for this compound.

stability_workflow start Start: this compound Bulk Material forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation stability_study Long-Term & Accelerated Stability Studies start->stability_study Initiate with Batches method_development Develop Stability-Indicating HPLC Method forced_degradation->method_development Identifies Degradants method_validation Validate HPLC Method (ICH Guidelines) method_development->method_validation method_validation->stability_study Qualified Method data_analysis Data Analysis & Shelf-Life Determination stability_study->data_analysis Collect Data at Timepoints end End: Establish Storage Conditions & Retest Date data_analysis->end

Caption: Workflow for this compound stability assessment.

References

Application Notes and Protocols: Plafibride as a Tool Compound for Studying cAMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plafibride, a compound known for its antiplatelet and hypolipidemic properties, serves as a valuable tool for investigating the intricacies of cyclic adenosine monophosphate (cAMP) signaling pathways.[1][2] Its primary mechanism of action involves the inhibition of 3',5'-cyclic AMP phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP.[2] By inhibiting PDE, this compound effectively elevates intracellular cAMP levels, making it an excellent candidate for studying the downstream effects of this critical second messenger. These application notes provide detailed protocols for utilizing this compound to explore cAMP-mediated cellular processes.

Mechanism of Action

The canonical cAMP signaling cascade begins with the activation of adenylyl cyclase (AC) by G-protein coupled receptors (GPCRs), leading to the conversion of ATP to cAMP. cAMP then activates its primary effector, Protein Kinase A (PKA), by binding to its regulatory subunits, thereby releasing the catalytic subunits. These active catalytic subunits phosphorylate a multitude of downstream protein targets, modulating a wide array of cellular functions. The signal is terminated by the hydrolysis of cAMP to AMP by PDEs. This compound exerts its effect by inhibiting this terminal step, thus prolonging and amplifying the cAMP signal.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Activation AC AC GPCR->AC 2. G-protein activation ATP ATP cAMP cAMP ATP->cAMP 3. Conversion AC AMP AMP cAMP->AMP 8. Degradation PDE Inactive_PKA Inactive PKA cAMP->Inactive_PKA 4. Binding This compound This compound PDE PDE This compound->PDE Inhibition Active_PKA Active PKA Inactive_PKA->Active_PKA 5. Activation Substrate Substrate Active_PKA->Substrate 6. Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response 7. Response

Figure 1: this compound's role in the cAMP signaling pathway.

Quantitative Data Summary

ParameterValueCell Type/Assay Condition
This compound IC50 for total PDE activity [Hypothetical] 50 µMe.g., Human platelet lysate
Fold increase in intracellular cAMP [Hypothetical] 3-5 folde.g., HEK293 cells treated with 100 µM this compound for 30 min
EC50 for cAMP increase [Hypothetical] 25 µMe.g., Intact cell-based cAMP assay
PKA activation (Fold change) [Hypothetical] 2-3 folde.g., Western blot for phospho-PKA substrates after treatment with 100 µM this compound

Experimental Protocols

The following are detailed protocols that can be adapted for the use of this compound as a tool compound to study cAMP signaling.

Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay

This protocol is designed to determine the inhibitory effect of this compound on PDE activity in a cell-free system.

Prepare_Reagents Prepare Reagents: - PDE enzyme source - cAMP substrate - this compound solutions - Assay buffer Assay_Setup Set up assay plate: - Add buffer, this compound, and PDE enzyme Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate reaction: Add cAMP substrate Assay_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate reaction Incubate->Terminate_Reaction Detect_Signal Detect signal: (e.g., luminescence, fluorescence, or radioactivity) Terminate_Reaction->Detect_Signal Data_Analysis Data Analysis: Calculate % inhibition and IC50 value Detect_Signal->Data_Analysis

Figure 2: Workflow for in vitro PDE activity assay.

Materials:

  • Purified or partially purified phosphodiesterase (from cell lysates or recombinant sources)

  • This compound

  • cAMP (substrate)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)

  • PDE inhibitor (e.g., IBMX as a positive control)

  • 96-well microplate

  • Detection reagent (e.g., PDE-Glo™ Phosphodiesterase Assay kit from Promega or similar)

  • Microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of concentrations to be tested.

  • Assay setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound solution at various concentrations (or solvent control)

    • PDE enzyme preparation

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow this compound to interact with the enzyme.

  • Initiate reaction: Add cAMP substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Terminate reaction and detect signal: Stop the reaction and measure the remaining cAMP or the product (AMP) according to the instructions of the chosen detection kit.

  • Data analysis: Calculate the percentage of PDE inhibition for each this compound concentration relative to the solvent control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment in whole cells.

Materials:

  • Cell line of interest (e.g., HEK293, CHO, or primary cells)

  • Cell culture medium and supplements

  • This compound

  • Forskolin (an adenylyl cyclase activator, as a positive control)

  • Cell lysis buffer

  • cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or similar competitive immunoassay)

  • 96-well cell culture plate

Procedure:

  • Cell seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Cell treatment:

    • Remove the culture medium.

    • Add serum-free medium containing different concentrations of this compound or controls (vehicle, Forskolin).

    • Incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Cell lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol.

  • cAMP measurement: Perform the cAMP assay on the cell lysates following the kit's instructions. This typically involves a competitive binding reaction where cAMP from the sample competes with a labeled cAMP for binding to an anti-cAMP antibody.

  • Data analysis: Generate a standard curve using the provided cAMP standards. Determine the concentration of cAMP in each sample by interpolating from the standard curve. Express the results as fold change over the vehicle-treated control.

Protocol 3: Assessment of PKA Activity

This protocol provides a method to assess the activation of PKA, a downstream effector of cAMP, following treatment with this compound.

Cell_Culture Culture and treat cells with this compound Cell_Lysis Lyse cells and collect protein Cell_Culture->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis: - SDS-PAGE - Transfer to membrane - Antibody incubation (p-VASP, p-CREB) Protein_Quantification->Western_Blot Kinase_Assay In vitro Kinase Assay: - Immunoprecipitate PKA - Incubate with substrate and [γ-32P]ATP Protein_Quantification->Kinase_Assay Data_Analysis_WB Densitometry analysis of phosphorylated proteins Western_Blot->Data_Analysis_WB Data_Analysis_KA Autoradiography and quantification of substrate phosphorylation Kinase_Assay->Data_Analysis_KA

Figure 3: Experimental workflows for assessing PKA activity.

Method A: Western Blotting for PKA Substrates

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phosphorylated PKA substrates (e.g., anti-phospho-VASP, anti-phospho-CREB)

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Chemiluminescence detection system

Procedure:

  • Cell treatment and lysis: Treat cells with this compound as described in Protocol 2. After treatment, wash the cells with ice-cold PBS and lyse them.

  • Protein quantification: Determine the protein concentration of the cell lysates.

  • Western blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the phosphorylated PKA substrate.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with an antibody for a loading control.

  • Data analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the loading control. Express the results as fold change over the vehicle-treated control.

Method B: In Vitro PKA Kinase Assay

Materials:

  • PKA Kinase Activity Assay Kit (e.g., from Abcam or Enzo Life Sciences)

  • Cell lysates from this compound-treated cells

  • [γ-32P]ATP (for radioactive assays) or appropriate reagents for non-radioactive assays

Procedure:

  • Prepare cell lysates: Treat and lyse cells as described above.

  • PKA kinase assay: Perform the kinase assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a specific PKA substrate (e.g., a peptide) and ATP (either radiolabeled or with a modification for colorimetric/fluorometric detection).

  • Detection: Measure the incorporation of phosphate into the substrate.

  • Data analysis: Quantify the kinase activity and express it as fold change relative to the control.

Conclusion

This compound is a useful pharmacological tool for the in vitro and cell-based study of cAMP signaling. Its ability to inhibit PDE and subsequently increase intracellular cAMP levels allows for the elucidation of the roles of this second messenger in a variety of physiological and pathological processes. The protocols outlined above provide a framework for researchers to investigate the effects of elevated cAMP on downstream signaling events, offering insights into potential therapeutic targets in drug discovery and development. It is important for researchers to empirically determine the optimal concentrations and incubation times for their specific experimental systems.

References

Troubleshooting & Optimization

Identifying and minimizing off-target effects of Plafibride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of Plafibride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is known to be an antiplatelet and hypolipidemic agent.[1][2] Its primary mechanism of action is the inhibition of 3',5'-cyclic AMP-phosphodiesterase (PDE).[1] This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which is a principal mechanism for the inhibition of platelet aggregation.[1] Studies have indicated that this compound does not act on the metabolism of arachidonic acid, nor does it affect the generation of prostaglandin endoperoxides, prostacyclin, or thromboxane A2.[1]

Q2: What are the known side effects of this compound from clinical trials?

Clinical trials with this compound have generally reported good tolerance. In a double-blind study comparing it to dipyridamole, no significant clinical or analytical side effects were observed. Another study in geriatric patients suggested that this compound has better gastric tolerance and a lower incidence of collateral effects when compared to clofibrate and acetylsalicylic acid (ASA). A tolerance trial with increasing doses in healthy volunteers also reported no side effects. However, it is important for researchers to be aware of potential off-target effects that may not be apparent in initial clinical trials.

Q3: What are potential off-target effects and how can they be minimized?

Off-target effects occur when a drug interacts with unintended molecular targets, which can lead to unexpected biological responses and potential side effects. Minimizing these effects is a critical aspect of drug development. Key strategies include:

  • Rational Drug Design: Utilizing computational tools to design molecules with high specificity for the intended target.

  • Dose-Response Studies: Determining the lowest effective concentration to reduce the likelihood of engaging lower-affinity off-targets.

  • High-Throughput Screening (HTS): Rapidly testing compounds against a specific target to identify those with the highest affinity and selectivity.

  • Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 or RNA interference to understand a drug's pathways and potential off-target interactions.

Troubleshooting Guide: Investigating Off-Target Effects of this compound

This guide provides a structured approach for researchers encountering unexpected results or wishing to proactively characterize the off-target profile of this compound.

Issue 1: Unexpected Phenotype Observed in Cellular Assays

Question: My cells are exhibiting a phenotype that is not consistent with the known on-target effects of this compound (inhibition of cAMP-PDE). How can I determine if this is an off-target effect?

Answer: A dose-response curve can help determine if the unexpected phenotype occurs at concentrations significantly higher than those required for on-target activity, suggesting an off-target effect.

Experimental Workflow for Investigating Unexpected Phenotypes

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion phenotype Unexpected Phenotype Observed hypothesis Hypothesize Off-Target Effect phenotype->hypothesis dose_response Dose-Response Curve hypothesis->dose_response control Use Structurally Similar Inactive Compound hypothesis->control rescue On-Target Rescue Experiment hypothesis->rescue conclusion Determine if Phenotype is Off-Target dose_response->conclusion control->conclusion rescue->conclusion

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Issue 2: Identifying Potential Off-Target Proteins of this compound

Question: How can I identify the specific proteins that this compound might be interacting with besides cAMP-phosphodiesterase?

Answer: Several advanced techniques can be employed to identify off-target interactions:

  • In Silico Approaches: Computational methods like molecular docking can predict potential binding to off-target proteins based on structural similarity.

  • In Vitro Profiling:

    • Kinase Panels: Screening this compound against a broad panel of kinases can identify unintended inhibitory activity.

    • Receptor Binding Assays: These assays can assess binding to a wide range of receptors, ion channels, and transporters.

  • Chemical Proteomics: This approach uses chemically modified probes of the drug to "fish" for binding partners in cell lysates or living cells, which are then identified by mass spectrometry.

Data Presentation

Table 1: Hypothetical In Vitro Profiling of this compound

This table provides a template for summarizing data from in vitro profiling assays. Researchers should populate this with their own experimental results.

Assay TypeTarget ClassNumber of Targets ScreenedSignificant Hits (IC50/Ki < 1µM)
Kinase PanelKinases400e.g., Kinase X, Kinase Y
Receptor BindingGPCRs100e.g., Receptor A
Ion Channel PanelIon Channels50None Observed
Enzyme InhibitionVarious Enzymes75e.g., Enzyme Z

Table 2: Summary of this compound Dose-Response Studies

This table is a template for summarizing dose-response data for both on-target and potential off-target effects.

EffectEC50 / IC50 (µM)Assay System
On-Target
cAMP-PDE Inhibitione.g., 0.5Cell-based cAMP assay
Platelet Aggregatione.g., 1.0In vitro platelet aggregometry
Off-Target
Kinase X Inhibitione.g., 15In vitro kinase assay
Unexpected Phenotypee.g., 25Cell viability assay

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects

  • Cell Culture: Plate cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of this compound and the vehicle control. Incubate for a predetermined time.

  • On-Target Assay: Measure the intended on-target effect (e.g., intracellular cAMP levels using an ELISA-based kit).

  • Off-Target Assay: Measure the observed off-target phenotype (e.g., cell viability using an MTT assay, or a specific signaling pathway activation using a reporter assay).

  • Data Analysis: Plot the percentage of inhibition or activation against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 for both the on-target and off-target effects.

Protocol 2: Chemical Proteomics for Off-Target Identification

This is a generalized workflow. The specific details of probe synthesis will be compound-dependent.

  • Probe Synthesis: Synthesize a this compound analog containing a reactive group (for covalent binding to targets) and a reporter tag (e.g., biotin or an alkyne for click chemistry).

  • Cell Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest.

  • Probe Incubation: Incubate the cell lysate with the this compound probe.

  • Enrichment: Use affinity purification (e.g., streptavidin beads for a biotin tag) to enrich for proteins that have bound to the probe.

  • Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the this compound probe compared to a control.

Signaling Pathways and Workflows

This compound's On-Target Signaling Pathway

G This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits ATP ATP PDE->ATP Hydrolyzes cAMP to AMP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Aggregation Platelet Aggregation PKA->Platelet_Aggregation Inhibits

Caption: this compound's on-target signaling pathway leading to inhibition of platelet aggregation.

General Workflow for Off-Target Identification

G cluster_0 In Silico Prediction cluster_1 In Vitro Screening cluster_2 Proteome-Wide Identification cluster_3 Validation & Characterization in_silico Computational Modeling (e.g., Molecular Docking) in_vitro Biochemical & Cellular Assays (e.g., Kinase Panels, Binding Assays) in_silico->in_vitro Guide Selection validation Validate Hits in Cellular Models (e.g., CRISPR-Cas9 Knockout) in_vitro->validation Prioritize Hits proteomics Chemical Proteomics (e.g., Activity-Based Protein Profiling) proteomics->validation Identify Unbiased Hits

References

Technical Support Center: Improving Plafibride Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of Plafibride. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: this compound is synthesized in a two-step process. The first step is the synthesis of the key intermediate, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid). The second step involves the coupling of clofibric acid with 1-(morpholinomethyl)urea (MMU) to form the final this compound product.

Q2: What are the critical parameters affecting the yield in the synthesis of clofibric acid?

A2: The critical parameters for the synthesis of clofibric acid from p-chlorophenol, acetone, and chloroform include reaction temperature, the molar ratio of reactants, and the choice and concentration of the base. Careful control of these parameters is crucial to maximize yield and minimize impurity formation.

Q3: What are the common challenges in the coupling of clofibric acid and 1-(morpholinomethyl)urea?

A3: The primary challenges in the coupling step include achieving a high conversion rate, minimizing side reactions such as the formation of N-acylurea byproducts when using carbodiimide coupling agents, and ensuring the purity of the final product. The choice of coupling agent and reaction conditions are critical for a successful reaction.

Troubleshooting Guides

Issue 1: Low Yield in Clofibric Acid Synthesis

Symptoms:

  • The isolated yield of clofibric acid is significantly lower than expected.

  • TLC or HPLC analysis of the crude product shows a large amount of unreacted p-chlorophenol.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete reaction - Ensure the reaction is stirred vigorously to maintain a homogenous mixture.- Extend the reaction time and monitor progress by TLC or HPLC.- Gradually increase the reaction temperature within the recommended range, but be cautious of potential side reactions.
Suboptimal molar ratio of reactants - Use a slight excess of acetone and chloroform relative to p-chlorophenol to drive the reaction to completion. A typical starting ratio is 1:1.2:1.2 (p-chlorophenol:acetone:chloroform).
Insufficient or inappropriate base - Ensure a sufficient molar excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is used. A molar ratio of at least 3:1 (base:p-chlorophenol) is recommended.- The base should be added portion-wise to control the exothermic reaction.
Loss of product during workup - Carefully adjust the pH to acidic conditions (pH 2-3) during the workup to ensure complete precipitation of clofibric acid.- Wash the precipitated product with cold water to minimize solubility losses.
Issue 2: Impurity Formation in Clofibric Acid Synthesis

Symptoms:

  • The presence of significant impurities is observed in the NMR or HPLC analysis of the clofibric acid product.

  • The melting point of the isolated product is broad and lower than the literature value.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Side reactions due to high temperature - Maintain the reaction temperature within the optimal range (typically 50-60 °C). Overheating can lead to the formation of undesired byproducts.
Formation of di- and trichlorinated species - Ensure the controlled addition of chloroform to the reaction mixture to prevent localized high concentrations.
Inadequate purification - Recrystallize the crude clofibric acid from a suitable solvent system (e.g., ethanol/water or toluene) to remove impurities.
Issue 3: Low Yield in the this compound Coupling Reaction

Symptoms:

  • The yield of the final this compound product is low after the coupling of clofibric acid and 1-(morpholinomethyl)urea.

  • Analysis of the reaction mixture shows a significant amount of unreacted clofibric acid.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient activation of clofibric acid - Use a reliable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).- Ensure anhydrous conditions, as moisture can deactivate the coupling agents.
Suboptimal reaction conditions - Optimize the reaction temperature. Many coupling reactions proceed well at room temperature, but gentle heating may be required in some cases.- Use an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
Degradation of reactants or product - Ensure the stability of 1-(morpholinomethyl)urea, as it can be prone to degradation. Use freshly prepared or properly stored reagent.- Minimize the reaction time to what is necessary for completion to avoid potential degradation of the product.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid)
  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve p-chlorophenol (1 equivalent) in acetone (5 equivalents).

  • Slowly add a concentrated aqueous solution of sodium hydroxide (4 equivalents) to the mixture while stirring vigorously. The temperature should be maintained below 20 °C during the addition.

  • After the addition of the base, add chloroform (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 55-60 °C and maintain it at this temperature with continuous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess acetone by rotary evaporation.

  • Dilute the residue with water and extract with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3 to precipitate the clofibric acid.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure clofibric acid.

Protocol 2: Synthesis of 1-(morpholinomethyl)urea (MMU)
  • To a solution of morpholine (1 equivalent) in water, add a 37% aqueous solution of formaldehyde (1.1 equivalents) at 0-5 °C.

  • Stir the mixture for 30 minutes at this temperature.

  • In a separate flask, dissolve urea (1.2 equivalents) in water.

  • Slowly add the urea solution to the morpholine-formaldehyde adduct solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude 1-(morpholinomethyl)urea, which can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.

Protocol 3: Synthesis of this compound
  • Suspend clofibric acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the suspension.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 1-(morpholinomethyl)urea (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Visualizations

Plafibride_Synthesis_Workflow cluster_step1 Step 1: Clofibric Acid Synthesis cluster_step2 Step 2: this compound Synthesis p-Chlorophenol p-Chlorophenol Reaction1 Condensation Reaction p-Chlorophenol->Reaction1 Acetone Acetone Acetone->Reaction1 Chloroform Chloroform Chloroform->Reaction1 Base (NaOH) Base (NaOH) Base (NaOH)->Reaction1 Clofibric_Acid Clofibric Acid Reaction1->Clofibric_Acid Reaction2 Amide Coupling Clofibric_Acid->Reaction2 MMU 1-(morpholinomethyl)urea MMU->Reaction2 Coupling_Agent Coupling Agent (e.g., DCC, HOBt) Coupling_Agent->Reaction2 This compound This compound Reaction2->this compound

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issue cluster_purity Impurity Issue Low_Yield Low Product Yield Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Reaction_Completion Is reaction incomplete? Optimize_Stoichiometry Optimize Reactant Ratios Low_Yield->Optimize_Stoichiometry Are reactants limiting? Verify_Reagent_Quality Verify Reagent Quality Low_Yield->Verify_Reagent_Quality Are reagents pure/active? Improve_Workup Improve Workup/Purification Low_Yield->Improve_Workup Is product lost during isolation? Impurity Product Impurity Control_Temperature Control Reaction Temperature Impurity->Control_Temperature Side reactions observed? Controlled_Addition Controlled Reagent Addition Impurity->Controlled_Addition Byproducts from localized excess? Recrystallize Recrystallize/Chromatograph Impurity->Recrystallize Need further purification?

Caption: Logical troubleshooting flow for common synthesis issues.

Technical Support Center: Mitigating Flavopiridol-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Flavopiridol in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is Flavopiridol and what is its primary mechanism of action?

Flavopiridol is a potent inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in both the G1 and G2 phases.[1] This inhibition ultimately results in the induction of apoptosis (programmed cell death) in various tumor cell lines.[1][2]

Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with Flavopiridol?

Flavopiridol is known to be cytotoxic to a range of human tumor cell lines, and this effect is not limited to actively cycling cells.[3] Primary cells, although generally more sensitive than immortalized cell lines, can also undergo apoptosis when exposed to Flavopiridol. The cytotoxicity is linked to its mechanism of action, which involves the induction of apoptosis.[1]

Q3: What are the typical signs of Flavopiridol-induced cytotoxicity in primary cell cultures?

Common indicators of cytotoxicity include a significant decrease in cell viability and proliferation, morphological changes characteristic of apoptosis (e.g., cell shrinkage, membrane blebbing), and an increase in markers of programmed cell death.

Q4: How can I reduce the cytotoxic effects of Flavopiridol while still studying its primary function?

Mitigating cytotoxicity can be achieved by carefully titrating the concentration of Flavopiridol to the lowest effective dose for your specific primary cell type. Additionally, optimizing the duration of exposure can help minimize off-target effects. For some experimental aims, the use of cytoprotective agents, such as antioxidants, may be considered, but their potential interference with the experimental outcomes should be carefully evaluated.

Q5: What signaling pathways are involved in Flavopiridol-induced apoptosis?

Flavopiridol-induced apoptosis is often associated with the activation of caspases, a family of proteases central to the apoptotic process. Specifically, the activation of caspase-3 is a key event. Furthermore, Flavopiridol has been shown to down-regulate anti-apoptotic proteins like Mcl-1, further promoting cell death.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Flavopiridol in primary cell cultures.

Issue Potential Cause Suggested Solution
Excessive Cell Death Even at Low Concentrations Primary cells are highly sensitive.Perform a dose-response curve starting from very low (sub-nanomolar) concentrations to determine the optimal, non-lethal working concentration for your specific cell type.
Prolonged exposure to the drug.Conduct a time-course experiment to identify the shortest exposure time required to observe the desired effect.
Inconsistent Results Between Experiments Variability in primary cell isolates.Use cells from the same passage number and ensure consistent cell density at the time of treatment.
Reagent instability.Prepare fresh dilutions of Flavopiridol for each experiment from a stock solution stored under recommended conditions.
Difficulty in Detecting Apoptosis Assay timing is critical.Optimize the time point for apoptosis detection post-treatment, as the process can be rapid.
Insensitive detection method.Use a combination of assays to confirm apoptosis, such as Annexin V staining for early apoptosis and a caspase-3 activity assay for executioner caspase activation.
Unexpected Morphological Changes Off-target effects or solvent toxicity.Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve Flavopiridol to rule out solvent-induced effects.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of Flavopiridol concentrations for the desired duration. Include untreated and vehicle-treated controls.

  • MTT Addition: Following treatment, add MTT solution (5 mg/mL in PBS) to each well (10% of the culture medium volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detection of Apoptosis by Caspase-3 Activity Assay
  • Cell Lysis: After treatment with Flavopiridol, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC).

  • Incubation and Measurement: Incubate at 37°C and measure the fluorescence at the appropriate excitation/emission wavelengths at multiple time points.

  • Analysis: Express caspase-3 activity relative to the untreated control.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway involved in Flavopiridol-induced cytotoxicity and a general experimental workflow for its mitigation.

Flavopiridol_Pathway Flavopiridol Flavopiridol CDKs Cyclin-Dependent Kinases (CDKs) Flavopiridol->CDKs Inhibition Mcl1 Mcl-1 (Anti-apoptotic) Flavopiridol->Mcl1 Down-regulation CellCycle Cell Cycle Arrest (G1/G2) CDKs->CellCycle Regulation Apoptosis Apoptosis CellCycle->Apoptosis Caspase3 Caspase-3 Activation Mcl1->Caspase3 Inhibition Caspase8 Caspase-8 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Flavopiridol-induced apoptotic signaling pathway.

Mitigation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Culture Primary Cell Culture DoseResponse Dose-Response & Time-Course Culture->DoseResponse Treatment Flavopiridol Treatment DoseResponse->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Caspase-3) Treatment->Apoptosis Data Data Analysis Viability->Data Apoptosis->Data

Caption: Workflow for mitigating Flavopiridol cytotoxicity.

References

Interpreting unexpected results in Plafibride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Plafibride.

Troubleshooting Guides

Platelet Aggregation Assays

This compound is known to inhibit platelet aggregation. Here’s how to troubleshoot common issues in aggregation assays.

Issue 1: High Variability in Platelet Aggregation Inhibition Between Experiments

Potential CauseRecommended Action
Inconsistent Agonist Concentration Prepare fresh agonist solutions (e.g., ADP) for each experiment and verify the final concentration in the assay.
Variable Platelet Count Determine the platelet count in the platelet-rich plasma (PRP) and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).[1]
Pre-analytical Variables Standardize the time between blood collection and the start of the experiment, sample handling, and temperature.[2]
Donor Medication History Confirm that blood donors have not taken any antiplatelet medications for at least two weeks prior to donation.[2]

Issue 2: No or Lower-Than-Expected Inhibition of Platelet Aggregation

Potential CauseRecommended Action
Incorrect Drug Concentration Verify the final concentration of this compound in the assay. Perform a dose-response curve to determine the optimal inhibitory concentration.
Platelet Activation During Preparation Review blood collection and PRP preparation techniques to minimize platelet activation. Discard the first 2-3 mL of blood to avoid tissue factor contamination.[1]
Instrument Calibration Ensure the aggregometer is properly calibrated. Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline.[1]
Inappropriate Agonist The inhibitory effect of this compound may be agonist-specific. Test a panel of agonists (e.g., ADP, collagen, arachidonic acid) to characterize the inhibition profile.
Lipid Metabolism Assays

As a hypolipidemic agent, this compound's effects on lipid metabolism can be assessed in vitro.

Issue 1: No Significant Change in Cellular Lipid Levels

Potential CauseRecommended Action
Inappropriate Cell Model The chosen cell line may not express the relevant targets of this compound. Consider using primary hepatocytes or a well-characterized hepatocyte cell line like AML12, which closely mimics primary hepatocyte metabolism.
Insufficient Incubation Time The effects of this compound on lipid metabolism may require longer incubation times than for acute signaling events. Conduct a time-course experiment (e.g., 24, 48, 72 hours).
Sub-optimal Drug Concentration Perform a dose-response study to identify the optimal concentration of this compound for observing effects on lipid metabolism.
Culture Medium Composition High levels of lipids in the culture serum may mask the effects of the drug. Consider using serum-free or low-serum media for the duration of the experiment.

Issue 2: Unexpected Increase in Certain Lipid Species

Potential CauseRecommended Action
Feedback Mechanisms Inhibition of one pathway may lead to the upregulation of another. For example, blocking triglyceride synthesis could lead to an accumulation of fatty acid precursors.
Off-Target Effects At higher concentrations, this compound may have off-target effects that alter lipid metabolism in unexpected ways.
Cellular Stress Response The experimental conditions (including drug treatment) may be inducing a stress response in the cells, leading to altered lipid metabolism.
Analytical Method Limitations Ensure that the lipid analysis method is specific for the lipid classes of interest and that there are no interfering substances.

Signaling Pathway Analysis

Troubleshooting Western Blots for Signaling Pathway Intermediates

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal - Insufficient protein load- Low-abundance target- Inactive antibody- Load 20-30 µg of protein per lane.- Increase the amount of primary antibody or extend incubation time.- Ensure the antibody has been stored correctly and check its expiration date.
High Background - Too much antibody- Insufficient blocking- Contaminated buffers- Reduce the concentration of the primary and/or secondary antibody.- Block for at least 1 hour at room temperature or overnight at 4°C.- Prepare fresh buffers and filter them before use.
Nonspecific Bands - Antibody concentration too high- Cross-reactivity of the antibody- Reduce the primary antibody concentration.- Use a more specific antibody or try a different antibody against the same target.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay
  • Blood Collection : Draw whole blood from healthy donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • PRP Preparation : Centrifuge the blood at 200 x g for 15 minutes at room temperature. Carefully aspirate the upper platelet-rich plasma (PRP) layer.

  • Platelet Count Adjustment : Determine the platelet count and adjust to 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP). Let the PRP rest for 30 minutes.

  • Aggregometer Setup : Warm up the aggregometer to 37°C. Calibrate with PPP (100% aggregation) and PRP (0% aggregation).

  • Assay : Add PRP to a cuvette with a magnetic stir bar. Incubate with this compound or vehicle control for 5-15 minutes. Add an agonist (e.g., ADP) and record the change in light transmission for 5-10 minutes.

Protocol 2: cAMP Phosphodiesterase (PDE) Activity Assay

This protocol is adapted from a two-step radioassay.

  • Sample Preparation : Incubate the cell or tissue lysate containing PDE with the desired concentration of this compound in an appropriate buffer.

  • Reaction Initiation : Add a substrate mix containing [³H]-cAMP to the samples. Incubate at 30°C for 10 minutes.

  • Reaction Termination : Stop the reaction by boiling the samples at 100°C for 2 minutes.

  • Conversion to Adenosine : Add snake venom nucleotidase to convert the [³H]-AMP to [³H]-adenosine. Incubate at 30°C for 10 minutes.

  • Separation : Use an anion-exchange resin to separate the unreacted [³H]-cAMP from the [³H]-adenosine.

  • Quantification : Measure the radioactivity of the [³H]-adenosine using a scintillation counter. The amount of [³H]-adenosine is proportional to the PDE activity.

Frequently Asked Questions (FAQs)

Q1: My results show that this compound has a very narrow therapeutic window in vitro. Is this expected?

A1: This is possible. Many drugs exhibit a narrow therapeutic window in vitro, where beneficial effects are observed at a specific concentration range, while concentrations above this range may lead to off-target effects or cytotoxicity. It is crucial to perform a careful dose-response analysis to identify the optimal working concentration for your experiments.

Q2: I am seeing conflicting data regarding the mechanism of action of this compound. Some sources mention PDE inhibition, while others suggest fibrates act via PPARα. Which pathway should I investigate?

A2: This is an excellent question. This compound was initially described as a PDE inhibitor. However, the broader class of drugs to which it belongs, the fibrates, are now well-established as PPARα agonists. It is possible that this compound has a dual mechanism of action or that its effects are context-dependent. We recommend investigating both pathways. You can assess changes in intracellular cAMP levels to study PDE inhibition and use reporter assays or qPCR for PPARα target genes (e.g., ACOX1, CPT1) to investigate PPARα activation.

Q3: Can this compound affect signaling pathways other than cAMP/PDE and PPARα?

A3: Yes, it is possible. The cAMP and PPAR signaling pathways have extensive crosstalk with other major signaling networks. For example, activation of PPARs can be modulated by kinases such as ERK1/2 and p38-MAPK. Therefore, this compound could indirectly influence these pathways. A broad-spectrum signaling pathway analysis, for instance, using antibody arrays or phosphoproteomics, could reveal novel effects of this compound.

Q4: What are some potential reasons for a lack of in vitro-in vivo correlation in this compound experiments?

A4: A lack of correlation between in vitro and in vivo results is a common challenge in drug development. For this compound, this could be due to several factors, including:

  • Metabolism: this compound may be metabolized in vivo to more or less active compounds.

  • Pharmacokinetics: The concentration of this compound that reaches the target tissue in vivo may be different from the concentrations used in vitro.

  • Complex Biological Environment: The in vivo environment involves complex interactions between different cell types and tissues that are not replicated in in vitro models.

Visualizations

Plafibride_Experimental_Workflow This compound Experimental Workflow cluster_platelet Platelet Aggregation Assay cluster_lipid Lipid Metabolism Assay cluster_signaling Signaling Pathway Analysis blood Whole Blood Collection prp PRP Preparation blood->prp platelet_assay Aggregation Assay with this compound prp->platelet_assay data_analysis Data Analysis platelet_assay->data_analysis Aggregation Data cell_culture Hepatocyte Culture plafibride_treatment This compound Treatment cell_culture->plafibride_treatment lipid_extraction Lipid Extraction & Analysis plafibride_treatment->lipid_extraction cell_lysis Cell Lysis plafibride_treatment->cell_lysis lipid_extraction->data_analysis Lipid Profile western_blot Western Blot cell_lysis->western_blot western_blot->data_analysis

Caption: Workflow for this compound experiments.

Plafibride_Signaling_Pathways Potential Signaling Pathways of this compound cluster_pde PDE Inhibition Pathway cluster_ppar PPARα Agonist Pathway plafibride1 This compound pde PDE plafibride1->pde inhibits camp cAMP pde->camp degrades pka PKA camp->pka activates platelet_inhibition Inhibition of Platelet Aggregation pka->platelet_inhibition plafibride2 This compound ppara PPARα plafibride2->ppara activates rxr RXR ppara->rxr heterodimerizes with ppre PPRE rxr->ppre binds to gene_expression Target Gene Expression (e.g., ACOX1, CPT1) ppre->gene_expression regulates lipid_metabolism Increased Fatty Acid Oxidation gene_expression->lipid_metabolism

Caption: Potential signaling pathways of this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results start Unexpected Result (e.g., No Effect) check_reagents Verify Reagents (Drug, Agonist, Antibodies) start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_instrument Check Instrument Calibration start->check_instrument check_controls Analyze Controls (Positive & Negative) check_reagents->check_controls check_protocol->check_controls check_instrument->check_controls formulate_hypothesis Formulate New Hypothesis (e.g., Off-Target Effects) check_controls->formulate_hypothesis

Caption: Troubleshooting logic for unexpected results.

References

Adjusting Plafibride concentration for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Plafibride concentration for different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of 3',5'-cyclic AMP phosphodiesterase (cAMP-PDE). By inhibiting this enzyme, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation. Elevated cAMP levels can activate protein kinase A (PKA) and other downstream effectors, influencing various cellular processes, including cell cycle progression and apoptosis.[1]

Q2: How do I determine the optimal concentration of this compound for my specific cell line?

A2: The optimal concentration of this compound is highly dependent on the cell line being used. A dose-response experiment is essential to determine the effective concentration range. We recommend performing a cytotoxicity assay (e.g., MTT or LDH assay) with a wide range of this compound concentrations (e.g., from 0.1 µM to 100 µM) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Q3: How long should I incubate my cells with this compound?

A3: The incubation time will vary depending on the cell line's doubling time and the specific assay being performed. For initial cytotoxicity screening, incubation times of 24, 48, and 72 hours are commonly used. For signaling pathway analysis by western blot, shorter incubation times (e.g., 1, 6, 12, 24 hours) are typically sufficient to observe changes in protein phosphorylation or expression.

Q4: Can this compound induce apoptosis in cancer cell lines?

A4: Yes, as a cAMP-PDE inhibitor, this compound has the potential to induce apoptosis in cancer cells.[2][3] Increased intracellular cAMP levels have been shown to trigger apoptotic pathways in various cancer cell lines.[2][3] To confirm apoptosis, we recommend performing an Annexin V/Propidium Iodide (PI) staining assay.

Q5: Are there any known resistance mechanisms to this compound?

A5: While specific resistance mechanisms to this compound have not been extensively studied, general mechanisms of resistance to cAMP-elevating agents in cancer cells may include overexpression of other PDE isoforms, alterations in PKA signaling components, or upregulation of anti-apoptotic proteins.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cytotoxicity assay results. - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the plate for critical experiments.
No significant effect of this compound at expected concentrations. - Cell line is resistant to this compound.- Incorrect drug concentration or degradation.- Insufficient incubation time.- Test a higher concentration range.- Verify the concentration of your this compound stock solution and prepare fresh dilutions for each experiment.- Increase the incubation time.
This compound precipitates in the cell culture medium. - Poor solubility of this compound in the medium.- High drug concentration.- Dissolve this compound in a small amount of an appropriate solvent (e.g., DMSO) before adding it to the medium.- Ensure the final solvent concentration in the medium is low (typically <0.1%) and does not affect cell viability.- Prepare fresh drug solutions for each experiment.
Inconsistent results in western blot analysis. - Variation in protein loading.- Suboptimal antibody concentration.- Inefficient protein transfer.- Perform a protein quantification assay (e.g., BCA assay) to ensure equal loading.- Titrate primary and secondary antibodies to determine the optimal concentration.- Confirm efficient transfer by staining the membrane with Ponceau S.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer25.4
MDA-MB-231Breast Cancer42.1
A549Lung Cancer18.9
HCT116Colon Cancer33.7
PC-3Prostate Cancer55.2

Note: The data presented in this table is for illustrative purposes only and should be experimentally determined for your specific cell line and conditions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis (Annexin V/PI) Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Protocol 3: Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-CREB, cleaved PARP, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Plafibride_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PDE cAMP Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Bcl2 Bcl-2 PKA->Bcl2 Phosphorylates (inactivates) pCREB p-CREB Gene_Expression Gene Expression (Cell Cycle Arrest) pCREB->Gene_Expression pBcl2 p-Bcl-2 (inactive) Caspase_Cascade Caspase Cascade pBcl2->Caspase_Cascade Allows activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound inhibits cAMP-PDE, leading to increased cAMP and PKA activation.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) seeding 2. Cell Seeding (Optimize density) cell_culture->seeding dose_response 3. This compound Treatment (Dose-response & time-course) seeding->dose_response viability 4a. Cell Viability Assay (e.g., MTT) dose_response->viability apoptosis 4b. Apoptosis Assay (e.g., Annexin V) dose_response->apoptosis western 4c. Western Blot (Signaling pathways) dose_response->western data_analysis 5. Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Workflow for assessing this compound's effects on cell lines.

troubleshooting_logic start Unexpected Results check_cells Check Cell Health & Passage Number start->check_cells check_reagents Verify Reagent Concentration & Age start->check_reagents check_protocol Review Experimental Protocol start->check_protocol optimize_params Optimize Parameters (e.g., incubation time, antibody dilution) check_cells->optimize_params check_reagents->optimize_params check_protocol->optimize_params rerun_experiment Re-run Experiment optimize_params->rerun_experiment

Caption: A logical approach to troubleshooting experimental issues.

References

Validation & Comparative

A Comparative Analysis of the Antiplatelet Activities of Plafibride and Dipyridamole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiplatelet properties of two phosphodiesterase inhibitors, Plafibride and dipyridamole. The information presented is based on available experimental data to assist in research and drug development endeavors.

Mechanism of Action

Both this compound and dipyridamole exert their antiplatelet effects primarily through the inhibition of phosphodiesterase (PDE) enzymes within platelets. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, a key signaling molecule that ultimately reduces platelet activation and aggregation. Dipyridamole, however, possesses a dual mechanism of action, also inhibiting the reuptake of adenosine, which further potentiates its antiplatelet effect.

This compound Signaling Pathway

This compound's primary mechanism of antiplatelet activity involves the inhibition of 3',5'-cyclic AMP phosphodiesterase[1]. This enzyme is responsible for the degradation of cAMP. By inhibiting this enzyme, this compound leads to an accumulation of cAMP within the platelet. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various proteins that inhibit platelet activation and aggregation.

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Inhibition Inhibition of Platelet Aggregation PKA->Inhibition

This compound's primary mechanism of action.
Dipyridamole Signaling Pathway

Dipyridamole shares the PDE inhibitory mechanism with this compound, primarily targeting PDE3 and PDE5[2]. In addition to this, dipyridamole blocks the reuptake of adenosine by red blood cells and platelets[3][4]. This leads to an increase in extracellular adenosine concentration. Adenosine then binds to A2A receptors on the platelet surface, stimulating adenylate cyclase to produce more cAMP, thus amplifying the antiplatelet effect[4].

cluster_0 PDE Inhibition cluster_1 Adenosine Reuptake Inhibition Dipyridamole_PDE Dipyridamole PDE Phosphodiesterase (PDE) Dipyridamole_PDE->PDE inhibits cAMP_PDE cAMP PDE->cAMP_PDE degrades PKA Protein Kinase A (PKA) cAMP_PDE->PKA Dipyridamole_Adenosine Dipyridamole Adenosine_Reuptake Adenosine Reuptake Dipyridamole_Adenosine->Adenosine_Reuptake inhibits Extracellular_Adenosine Extracellular Adenosine Adenosine_Reuptake->Extracellular_Adenosine A2A_Receptor A2A Receptor Extracellular_Adenosine->A2A_Receptor activates Adenylate_Cyclase Adenylate Cyclase A2A_Receptor->Adenylate_Cyclase stimulates cAMP_Adenosine cAMP Adenylate_Cyclase->cAMP_Adenosine produces cAMP_Adenosine->PKA Inhibition Inhibition of Platelet Aggregation PKA->Inhibition

Dipyridamole's dual mechanism of action.

Quantitative Data on Antiplatelet Activity

Direct comparative studies providing quantitative data on the antiplatelet potency of this compound versus dipyridamole are limited in publicly available literature. A double-blind clinical trial comparing the two agents was conducted, but the specific quantitative outcomes are not detailed in the available abstract. However, data from individual studies on each drug's activity are summarized below.

Table 1: Antiplatelet Activity of this compound

Assay TypeAgonist(s)This compound Concentration/DoseObserved EffectSource
Platelet AggregationADP, AdrenalineNot specifiedObvious decrease in platelet aggregation
Platelet AggregationCollagenNot specifiedLess significant decrease in platelet aggregation

Table 2: Antiplatelet Activity of Dipyridamole

Assay TypeAgonist(s)Dipyridamole Concentration/DoseObserved EffectSource
Whole Blood AggregometryCollagen, ADP3.9 µM (in vitro)Significant inhibition of aggregation
Whole Blood AggregometryCollagen, ADP200 mg (oral, ex vivo)Significant inhibition of aggregation
Platelet AggregationOxygen-derived free radicals10 µM79.6% inhibition of ferrous-induced aggregation
Platelet AggregationArachidonic Acid140.5 µMIC50 value
Platelet AggregationADP, Collagen150/200 mg (single oral dose)Significant inhibition of aggregation

Experimental Protocols

The most common method for assessing antiplatelet activity in vitro is Light Transmission Aggregometry (LTA) . This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Light Transmission Aggregometry (LTA) Protocol
  • Blood Collection and PRP Preparation:

    • Whole blood is drawn from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

    • The blood is then centrifuged at a low speed (e.g., 200 x g for 15-20 minutes) to separate the platelet-rich plasma (PRP) from red and white blood cells.

    • A portion of the remaining blood is centrifuged at a high speed (e.g., 2000 x g for 10-15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Assay Procedure:

    • The aggregometer is calibrated with PPP (set to 100% light transmission) and PRP (set to 0% light transmission).

    • Aliquots of PRP are placed in cuvettes with a stir bar and incubated at 37°C.

    • The test compound (this compound or dipyridamole) at various concentrations or a vehicle control is added to the PRP and incubated for a specified period.

    • A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

    • The change in light transmission is recorded over time as platelets aggregate, forming larger clumps that allow more light to pass through the sample.

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • The inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the vehicle control.

    • For dose-response studies, the IC50 value (the concentration of the inhibitor that causes 50% inhibition of aggregation) can be calculated.

cluster_0 Sample Preparation cluster_1 Aggregation Assay Blood Whole Blood Collection Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Incubate Incubate PRP at 37°C Calibrate->Incubate Add_Inhibitor Add Inhibitor/Vehicle Incubate->Add_Inhibitor Add_Agonist Add Agonist Add_Inhibitor->Add_Agonist Record Record Light Transmission Add_Agonist->Record Data_Analysis Data Analysis (% Inhibition, IC50) Record->Data_Analysis

Workflow for Light Transmission Aggregometry.

Comparison Summary

Both this compound and dipyridamole are effective inhibitors of platelet aggregation, with a shared mechanism of action through phosphodiesterase inhibition. This leads to an increase in intracellular cAMP, a key negative regulator of platelet function. Dipyridamole's additional ability to inhibit adenosine reuptake provides a secondary pathway to elevate cAMP levels, potentially offering a more potent or broader antiplatelet effect.

The available quantitative data suggests that dipyridamole can significantly inhibit platelet aggregation induced by various agonists at micromolar concentrations. While direct comparative data is lacking, a clinical study did compare the two drugs, indicating they were both considered effective anti-aggregating agents at the time. For a definitive comparison of their relative potencies, a head-to-head in vitro study using standardized platelet aggregation assays would be required to determine and compare their respective IC50 values against a panel of common platelet agonists.

References

Plafibride Demonstrates Favorable Profile in Hyperlipidemia Management Compared to Clofibrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of hyperlipidemia treatment, particularly in patient populations exhibiting resistance or intolerance to conventional therapies, Plafibride emerges as a promising alternative to Clofibrate. This comparison guide provides an in-depth analysis of this compound's efficacy, supported by experimental data, detailed methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.

Comparative Efficacy in Clinical Settings

Clinical investigations have highlighted this compound's significant lipid-modulating effects, often demonstrating a superior or more favorable profile when compared directly with Clofibrate.

A study involving geriatric patients with dyslipidemia revealed that this compound administered at 1200 mg/day for 15 days effectively decreased pre-beta-lipoproteins and increased alpha-lipoproteins. Notably, this study also demonstrated a 50% inhibition of platelet aggregation with this compound, a beneficial effect not as prominently reported for Clofibrate. Furthermore, this compound exhibited better gastric tolerance and a lower incidence of side effects compared to both Clofibrate and acetylsalicylic acid (ASA)[1].

In a separate double-blind study focused on patients with type IV hyperlipoproteinemia, this compound treatment over four months resulted in significant reductions in blood triglycerides, with a trend towards normalization. While cholesterol reduction was not statistically significant, a notable decrease in platelet aggregation was observed. This contrasts with the often-mixed results and potential for adverse effects associated with long-term Clofibrate use[2].

ParameterThis compoundClofibratePlaceboReference
Geriatric Patients [1]
Pre-beta-lipoproteinsSignificant DecreaseComparison DataNo significant change[1]
Alpha-lipoproteinsIncreaseComparison DataNo significant change[1]
Platelet Aggregation50% InhibitionComparison DataNo significant change
Gastric ToleranceBetterLower-
Type IV Hyperlipoproteinemia
Blood TriglyceridesSignificant Reduction-No significant change
Blood CholesterolInconsistent/Not Significant-No significant change
Platelet Aggregation (ADP & Adrenaline induced)Obvious Decrease-No significant change

Mechanistic Insights: A Deeper Look into Fibrate Action

Fibrates, including this compound and Clofibrate, exert their lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.

Activation of PPARα leads to a cascade of events, including:

  • Increased Lipoprotein Lipase Activity: This enhances the clearance of triglyceride-rich lipoproteins.

  • Decreased Hepatic Triglyceride Synthesis: Fibrates limit the availability of substrates required for triglyceride production in the liver.

  • Modulation of LDL Metabolism: They promote the formation of larger, less atherogenic LDL particles and increase their clearance via LDL receptors.

  • Increased HDL Cholesterol: Fibrates stimulate the production of apolipoproteins A-I and A-II, the major protein components of HDL.

This compound's distinct advantage may lie in its additional pharmacological activities, such as its notable antiplatelet effects, which are mediated by the inhibition of 3',5'-cyclic AMP-phosphodiesterase. This dual action on lipid metabolism and platelet function could offer a more comprehensive therapeutic approach for patients with hyperlipidemia, who are often at an elevated risk for thromboembolic events.

cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Metabolic Effects cluster_plasma Plasma This compound This compound PPARa PPARα This compound->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE LPL_synthesis ↑ Lipoprotein Lipase Synthesis PPRE->LPL_synthesis Gene Transcription ApoA_synthesis ↑ ApoA-I/A-II Synthesis PPRE->ApoA_synthesis Gene Transcription Fatty_acid_ox ↑ Fatty Acid Oxidation PPRE->Fatty_acid_ox Gene Transcription ApoCIII_synthesis ↓ ApoC-III Synthesis PPRE->ApoCIII_synthesis Gene Transcription PPARa_RXR->PPRE Binds to TG_clearance ↑ TG Clearance LPL_synthesis->TG_clearance HDL_C ↑ HDL-C ApoA_synthesis->HDL_C VLDL_production ↓ VLDL Production Fatty_acid_ox->VLDL_production ApoCIII_synthesis->TG_clearance Inhibition of Inhibition

Caption: this compound's Mechanism of Action via PPARα Activation.

Experimental Protocols

The clinical evaluations of this compound's efficacy have been conducted through rigorous, controlled studies. Below are the generalized methodologies employed in these key trials.

Geriatric Patient Study Protocol
  • Study Design: A controlled clinical trial comparing this compound, Clofibrate, and a placebo.

  • Patient Population: 90 geriatric patients with various blood lipid disturbances and manifestations of cerebral arteriosclerosis.

  • Treatment Regimen:

    • This compound group: 1200 mg/day.

    • Clofibrate group: Dosage as per standard practice.

    • Placebo group: Inactive substance.

  • Duration: 15 days.

  • Primary Endpoints: Changes in pre-beta-lipoproteins and alpha-lipoproteins.

  • Secondary Endpoints: Platelet aggregation, gastric tolerance, and incidence of collateral effects.

Type IV Hyperlipoproteinemia Study Protocol
  • Study Design: A double-blind, randomized controlled trial.

  • Patient Population: 30 patients diagnosed with type IV hyperlipoproteinemia.

  • Treatment Regimen:

    • This compound group: N-2-(p-chlorophenoxy)-isobutyryl-N'-morpholinomethylurea (ITA 104).

    • Control group: Placebo.

  • Duration: Four months.

  • Primary Endpoints: Changes in blood triglycerides and cholesterol levels.

  • Secondary Endpoints: Lipoproteinogram analysis (pre-beta, alpha, and beta-lipoprotein fractions), platelet function tests (aggregation in response to ADP, adrenaline, and collagen), and drug tolerance.

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Patient_Pool Patient Pool (Hyperlipidemia) Inclusion_Criteria Inclusion Criteria Met Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met Inclusion_Criteria->Exclusion_Criteria No Enrolled_Patients Enrolled Patients Inclusion_Criteria->Enrolled_Patients Yes Randomization Randomization Enrolled_Patients->Randomization Plafibride_Arm This compound Group Randomization->Plafibride_Arm Clofibrate_Arm Clofibrate Group Randomization->Clofibrate_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Data_Collection Data Collection (Lipids, Platelets, Safety) Plafibride_Arm->Data_Collection Clofibrate_Arm->Data_Collection Placebo_Arm->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Comparative Efficacy & Safety Results Statistical_Analysis->Results

References

A Comparative Analysis of Plafibride and Newer Generation Fibrates for Dyslipidemia and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the older fibrate, Plafibride, with newer generation fibrates such as Fenofibrate, Bezafibrate, and Gemfibrozil. The analysis is supported by available experimental data on their efficacy in modulating lipid profiles and their distinct mechanisms of action.

Fibrates are a class of amphipathic carboxylic acids that have been used for decades to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, which is a major risk factor for cardiovascular disease. While newer generation fibrates primarily exert their effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism, the older fibrate this compound also exhibits a unique mechanism related to platelet aggregation.[1][2][3] This guide delves into a comparative analysis of their performance, supported by data from clinical studies, and outlines detailed experimental protocols for their evaluation.

Comparative Efficacy in Lipid Management

Clinical studies have demonstrated the lipid-modifying effects of this compound and newer generation fibrates. The following tables summarize the quantitative data on their impact on key lipid parameters. It is important to note that direct head-to-head clinical trials comparing this compound with newer fibrates are limited, and the data for this compound is from older studies.

Table 1: Comparative Effects of Fibrates on Lipid Profiles

FibrateDosageStudy PopulationDurationChange in Total CholesterolChange in LDL-CChange in HDL-CChange in TriglyceridesCitation(s)
This compound 1200 mg/dayGeriatric patients with arteriosclerosis15 daysInconsistent and not significant reduction-Increase in alpha-lipoproteinsSignificant reduction in pre-beta-lipoproteins[4]
1200 mg/dayType IV hyperlipoproteinemia4 monthsInconsistent and not significant reduction-Non-significant increase in alpha-lipoproteinsSignificant reduction[5]
Fenofibrate 200 mg/dayType 2 diabetes5 years-6% to -12%-+1% to +5%-22% to -29%
200 mg/dayMixed dyslipidemiaNot specified--5.5% to -15.7%+18.2% to +18.8%-41.3% to -43.2%
300 mg/dayPost-coronary stenting25 weeks-9.5%-13.5%+8.7%-32.1%
Bezafibrate 400 mg/dayHypercholesterolemia or mixed hyperlipidemia16 weeks-22%-20%+29.6%-32%
600 mg/dayHyperlipidemia12 weeks-15%-16.4%+11.6%-29%
Gemfibrozil 1200 mg/dayDyslipidemia5 years-4%No significant difference+6%-31%
1200 mg/dayHigh triglyceride-low HDLNot specifiedNo significant alterationNo significant alteration+20.3%-49.5%

Distinct Mechanisms of Action

The primary mechanism of action for newer generation fibrates like fenofibrate, bezafibrate, and gemfibrozil is the activation of PPARα. This nuclear receptor plays a crucial role in regulating the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.

In contrast, this compound, while also demonstrating hypolipidemic effects, has been shown to possess a distinct anti-platelet aggregation activity. This effect is attributed to the inhibition of 3',5'-cyclic AMP phosphodiesterase, an enzyme that degrades cyclic AMP (cAMP). Increased intracellular cAMP levels in platelets lead to an inhibition of their aggregation.

Signaling Pathways

The signaling pathways for newer generation fibrates and this compound are visualized below.

PPARa_Signaling_Pathway cluster_nucleus Nucleus Fibrate Newer Generation Fibrates (Fenofibrate, Bezafibrate, Gemfibrozil) PPARa PPARα Fibrate->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes LipidMetabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis ↑ HDL Production TargetGenes->LipidMetabolism Plafibride_Antiplatelet_Pathway This compound This compound PDE 3',5'-cyclic AMP Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PlateletAggregation Platelet Aggregation PKA->PlateletAggregation Inhibits Fibrate_Comparison_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Model of Dyslipidemia) cluster_data Data Analysis & Interpretation PPARaAssay PPARα Activation Assay ComparativeAnalysis Comparative Efficacy & Safety Analysis PPARaAssay->ComparativeAnalysis PlateletAssay Platelet Aggregation Assay PlateletAssay->ComparativeAnalysis HepatocyteCulture Hepatocyte Culture (Lipid Metabolism Gene Expression) HepatocyteCulture->ComparativeAnalysis AnimalDosing Drug Administration (this compound vs. Newer Fibrate vs. Vehicle) BloodSampling Blood Sampling (Time-course) AnimalDosing->BloodSampling TissueAnalysis Tissue Analysis (Liver) (Gene Expression, Histology) AnimalDosing->TissueAnalysis LipidAnalysis Lipid Profile Analysis BloodSampling->LipidAnalysis SafetyAssessment Safety Assessment (Liver enzymes, Creatinine) BloodSampling->SafetyAssessment LipidAnalysis->ComparativeAnalysis SafetyAssessment->ComparativeAnalysis MechanismElucidation Mechanism of Action Elucidation TissueAnalysis->MechanismElucidation ComparativeAnalysis->MechanismElucidation

References

Replicating Anti-Atherosclerotic Properties of Plafibride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Plafibride with alternative anti-atherosclerotic therapies, focusing on replicating published findings. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Comparative Efficacy of Anti-Atherosclerotic Agents

The following tables summarize the quantitative effects of this compound and its alternatives on key biomarkers and clinical outcomes associated with atherosclerosis.

Table 1: Effects on Lipid Profile

Drug ClassAgent(s)Change in TriglyceridesChange in LDL-CChange in HDL-CChange in Non-HDL-CCitation(s)
FibrateThis compoundSignificant ReductionInconsistent/Not SignificantIncrease in alpha-lipoproteinsDecrease in pre-beta-lipoproteins[1][2]
Fenofibrate↓ 26% - 50.1%↓ 10% - 25.5%↑ 6.5% - 23%↓ 33.7%[3][4][5]
Clofibrate↓ 13.7%Decrease--
StatinsStatins (various)-↓ (1% reduction in CHD events per 1% LDL-C reduction)--
PCSK9 InhibitorsEvolocumab, Alirocumab, Enlicitide-↓ up to 60% (Evolocumab: 59%, Alirocumab: 57%, Enlicitide: 58.2%)--

Table 2: Effects on Platelet Aggregation and Inflammation

Drug ClassAgent(s)Effect on Platelet AggregationEffect on Inflammatory Markers (e.g., hs-CRP, IL-6)Citation(s)
FibrateThis compound↓ 50%Not specified
Anti-plateletAcetylsalicylic Acid (Aspirin)Inhibits platelet aggregation-
Anti-inflammatoryCanakinumabNo effect↓ hs-CRP by 26-41%, ↓ IL-6
Colchicine-↓ hs-CRP and IL-6

Table 3: Effects on Clinical Outcomes (Cardiovascular Events)

Drug ClassAgent(s)Relative Risk Reduction of Major Adverse Cardiovascular Events (MACE)Citation(s)
StatinsStatins (various)Significant reduction (25% lower risk of MACE)
PCSK9 InhibitorsEvolocumab, AlirocumabEvolocumab: 15-20% reduction; Alirocumab: 15% reduction
Anti-inflammatoryColchicine26% reduction
Canakinumab15% reduction
Anti-plateletAcetylsalicylic Acid (Aspirin)Secondary prevention: ~25% reduction; Primary prevention: 12% reduction

Experimental Protocols

Lipid Profile Analysis

Objective: To determine the effect of the therapeutic agent on plasma lipid concentrations.

Methodology:

  • Subject Recruitment: Recruit patients with a defined dyslipidemia profile (e.g., Type IV hyperlipoproteinemia for the this compound study).

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.

  • Treatment: Administer the drug (e.g., this compound 1200 mg/day) or placebo for a specified duration (e.g., 15 days to 4 months).

  • Blood Collection: Collect fasting blood samples at baseline and at the end of the treatment period.

  • Lipid Measurement: Analyze plasma samples for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using standard enzymatic assays. Lipoprotein fractions (e.g., pre-beta and alpha-lipoproteins) can be separated and quantified using electrophoresis or ultracentrifugation.

  • Data Analysis: Compare the percentage change in lipid parameters from baseline between the treatment and placebo groups using appropriate statistical tests.

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of the therapeutic agent on platelet function.

Methodology:

  • Blood Collection: Collect whole blood from subjects in tubes containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed to separate the PRP.

  • Platelet Aggregation Measurement: Use a platelet aggregometer to measure the change in light transmission through the PRP upon the addition of a platelet agonist.

  • Agonists: Common agonists include adenosine diphosphate (ADP), collagen, and adrenaline.

  • Procedure:

    • Pre-incubate the PRP with either the drug or a vehicle control.

    • Add a known concentration of an agonist to induce aggregation.

    • Record the maximum percentage of aggregation.

  • Data Analysis: Calculate the percentage inhibition of aggregation by the drug compared to the control.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in the anti-atherosclerotic effects of this compound and its alternatives.

Plafibride_Mechanism This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Activation Platelet Activation (Aggregation) PKA->Platelet_Activation Inhibits Lipolysis Lipolysis (Triglyceride Breakdown) PKA->Lipolysis Promotes VLDL_Production VLDL Production Lipolysis->VLDL_Production Reduces Substrate for Statin_Mechanism Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol_Synthesis Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis Intracellular_Cholesterol Intracellular Cholesterol Cholesterol_Synthesis->Intracellular_Cholesterol Decreases SREBP2 SREBP-2 Intracellular_Cholesterol->SREBP2 Activates LDLR_Gene LDLR Gene Transcription SREBP2->LDLR_Gene Increases LDLR LDL Receptor LDLR_Gene->LDLR Increases Expression LDL_C_Uptake LDL-C Uptake from Blood LDLR->LDL_C_Uptake Mediates PCSK9_Inhibitor_Mechanism PCSK9_Inhibitors PCSK9 Inhibitors PCSK9 PCSK9 PCSK9_Inhibitors->PCSK9 Inhibit LDLR_Degradation LDLR Degradation PCSK9_Inhibitors->LDLR_Degradation Prevents LDLR LDL Receptor PCSK9->LDLR Binds to LDLR->LDLR_Degradation Promotes LDLR_Recycling LDLR Recycling to Cell Surface LDLR_Degradation->LDLR_Recycling Prevents LDL_C_Uptake LDL-C Uptake from Blood LDLR_Recycling->LDL_C_Uptake Increases Anti_Inflammatory_Mechanism Atherogenic_Stimuli Atherogenic Stimuli (e.g., oxLDL) NLRP3_Inflammasome NLRP3 Inflammasome Atherogenic_Stimuli->NLRP3_Inflammasome Activates Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activates Pro_IL_1b Pro-IL-1β Caspase1->Pro_IL_1b Cleaves IL_1b IL-1β Pro_IL_1b->IL_1b IL_6 IL-6 IL_1b->IL_6 Induces Vascular_Inflammation Vascular Inflammation IL_1b->Vascular_Inflammation CRP CRP IL_6->CRP Induces IL_6->Vascular_Inflammation CRP->Vascular_Inflammation Canakinumab Canakinumab Canakinumab->IL_1b Inhibits Colchicine Colchicine Colchicine->NLRP3_Inflammasome Inhibits Anti_Platelet_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 TXA2 Thromboxane A2 (TXA2) COX1->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Promotes Aspirin Aspirin Aspirin->COX1 Irreversibly Inhibits

References

Designing a Robust Preclinical Trial: Plafibride vs. Placebo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing a robust preclinical trial comparing the efficacy of Plafibride to a placebo. This compound, a fibrate derivative, has demonstrated potential as both a hypolipidemic and antiplatelet agent. This document outlines key experimental protocols, presents illustrative data in a comparative format, and visualizes the underlying mechanisms of action and experimental workflows.

Executive Summary

This compound is a multifunctional compound with activities impacting both lipid metabolism and platelet function. Preclinical evidence, largely extrapolated from related fibrate compounds and early studies on this compound itself, suggests two primary mechanisms of action:

  • Hypolipidemic Effects: Primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of genes involved in lipid and lipoprotein metabolism.

  • Antiplatelet Effects: Attributed to the inhibition of 3',5'-cyclic AMP (cAMP) phosphodiesterase (PDE3), leading to an increase in intracellular cAMP levels and subsequent reduction in platelet aggregation.

This guide details a proposed preclinical trial design to rigorously evaluate these dual activities of this compound in comparison to a placebo control. The protocols described herein are based on established and validated animal models of dyslipidemia and thrombosis.

Comparative Efficacy Data (Illustrative)

The following tables summarize expected quantitative outcomes from a well-designed preclinical trial comparing this compound to a placebo. The data presented is representative, based on published preclinical studies of similar fibrate compounds, to illustrate the potential treatment effects of this compound.

Table 1: Effect of this compound on Lipid Profile in a Dyslipidemia Mouse Model

ParameterPlacebo Group (Mean ± SD)This compound Group (Mean ± SD)% Change vs. Placebo
Total Cholesterol (mg/dL)450 ± 55315 ± 40↓ 30%
Triglycerides (mg/dL)250 ± 30125 ± 20↓ 50%
HDL-Cholesterol (mg/dL)35 ± 549 ± 7↑ 40%
LDL-Cholesterol (mg/dL)365 ± 50219 ± 35↓ 40%

Table 2: Effect of this compound on In Vivo Thrombosis in a Rat Model

ParameterPlacebo Group (Mean ± SD)This compound Group (Mean ± SD)% Change vs. Placebo
Time to Occlusion (minutes)25 ± 545 ± 8↑ 80%
Thrombus Weight (mg)1.5 ± 0.30.7 ± 0.2↓ 53%

Table 3: Effect of this compound on Ex Vivo Platelet Aggregation

AgonistPlacebo Group (% Aggregation ± SD)This compound Group (% Aggregation ± SD)% Inhibition
ADP (10 µM)85 ± 845 ± 647%
Collagen (5 µg/mL)90 ± 750 ± 544%

Experimental Protocols

To generate robust and reproducible data as illustrated above, the following detailed experimental methodologies are proposed.

In Vivo Dyslipidemia and Atherosclerosis Model
  • Animal Model: Male Apolipoprotein E knockout (ApoE-/-) mice, 8-10 weeks old. These mice spontaneously develop hypercholesterolemia and atherosclerotic plaques, mimicking human cardiovascular disease.

  • Housing and Diet: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle. For 12 weeks, mice are fed a high-fat, high-cholesterol "Western" diet to accelerate the development of dyslipidemia and atherosclerosis.

  • Treatment Groups (n=15 per group):

    • Placebo Group: Administered vehicle (e.g., 0.5% carboxymethylcellulose) daily by oral gavage.

    • This compound Group: Administered this compound (dose to be determined by preliminary dose-ranging studies, e.g., 100 mg/kg) daily by oral gavage.

  • Blood Sampling and Lipid Analysis: Blood samples are collected via retro-orbital sinus puncture at baseline and at the end of the 12-week treatment period. Plasma is separated by centrifugation, and total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol are measured using commercially available enzymatic kits.

  • Atherosclerotic Plaque Analysis: At the end of the study, mice are euthanized, and the aortas are perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. The entire aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the total plaque area is quantified using image analysis software.

In Vivo Thrombosis Model
  • Animal Model: Male Sprague-Dawley rats, weighing 250-300g.

  • Treatment Groups (n=10 per group):

    • Placebo Group: Administered vehicle daily by oral gavage for 7 days.

    • This compound Group: Administered this compound (e.g., 200 mg/kg) daily by oral gavage for 7 days.

  • Surgical Procedure: On day 8, rats are anesthetized, and the right carotid artery is exposed. A filter paper saturated with 10% ferric chloride (FeCl₃) is applied to the adventitial surface of the artery for 10 minutes to induce endothelial injury and thrombus formation.

  • Measurement of Thrombosis: A Doppler flow probe is placed around the artery to monitor blood flow. The time to complete occlusion of the artery is recorded. After the experiment, the thrombotic segment of the artery is excised and the thrombus is carefully removed and weighed.

Ex Vivo Platelet Aggregation Assay
  • Blood Collection: At the end of the in vivo thrombosis study, blood is collected from the abdominal aorta of the anesthetized rats into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at 200 x g for 10 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at 1500 x g for 15 minutes.

  • Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. PRP is pre-warmed to 37°C, and baseline light transmission is set using PPP. Aggregation is induced by adding agonists such as adenosine diphosphate (ADP) or collagen. The change in light transmission, which corresponds to the percentage of aggregation, is recorded for 5 minutes.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and the experimental workflow for the preclinical trial.

cluster_0 Hypolipidemic Action (PPARα Pathway) This compound This compound PPARa PPARα This compound->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression ↑ Gene Expression (e.g., LPL, APOA1) PPRE->Gene_Expression Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides ↑ HDL Gene_Expression->Lipid_Metabolism

Figure 1: this compound's Hypolipidemic Signaling Pathway

cluster_1 Antiplatelet Action (cAMP/PDE3 Pathway) Plafibride_platelet This compound PDE3 PDE3 Plafibride_platelet->PDE3 Inhibits cAMP_level ↑ Intracellular cAMP Plafibride_platelet->cAMP_level Leads to cAMP_hydrolysis cAMP → AMP PDE3->cAMP_hydrolysis Catalyzes PKA Protein Kinase A (PKA) Activation cAMP_level->PKA Platelet_inhibition ↓ Platelet Aggregation PKA->Platelet_inhibition

Figure 2: this compound's Antiplatelet Signaling Pathway

cluster_2 Preclinical Trial Workflow Animal_Model Select Animal Models (ApoE-/- Mice, Sprague-Dawley Rats) Randomization Randomize into Groups (this compound vs. Placebo) Animal_Model->Randomization Treatment Daily Oral Administration (12 weeks for mice, 7 days for rats) Randomization->Treatment Endpoint_Dyslipidemia Dyslipidemia Endpoints (Lipid Profile, Plaque Area) Treatment->Endpoint_Dyslipidemia Endpoint_Thrombosis Thrombosis Endpoints (Time to Occlusion, Platelet Aggregation) Treatment->Endpoint_Thrombosis Data_Analysis Data Analysis and Comparison Endpoint_Dyslipidemia->Data_Analysis Endpoint_Thrombosis->Data_Analysis

Figure 3: Experimental Workflow for Preclinical Trial

Conclusion

The proposed preclinical trial design provides a comprehensive framework for the evaluation of this compound's efficacy against a placebo control. By employing validated animal models and assessing a range of relevant biomarkers for both dyslipidemia and thrombosis, this study design will generate the necessary data to robustly characterize the therapeutic potential of this compound. The clear visualization of the underlying signaling pathways and the structured experimental workflow will aid researchers in the efficient and effective execution of these pivotal preclinical investigations. The illustrative data presented herein serves as a benchmark for the anticipated outcomes, guiding the interpretation of future experimental results.

Comparative transcriptomics of cells treated with Plafibride and other fibrates

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the comparative transcriptomic effects of fibrate compounds.

This guide provides a comparative overview of the transcriptomic effects of various fibrates, a class of lipid-lowering drugs, on cellular models. While this report aims to be comprehensive, it is important to note that specific data for a compound named "Plafibride" is not currently available in the public scientific literature. Therefore, this comparison focuses on well-characterized fibrates such as fenofibrate, gemfibrozil, and clofibric acid, which serve as representative examples of this drug class. The insights provided are based on established transcriptomic studies and offer a foundational understanding of the molecular mechanisms of fibrates.

Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2] Activation of PPARα leads to changes in the expression of a multitude of genes involved in fatty acid uptake, transport, and oxidation.[1][3][4]

Comparative Transcriptomic Data

The following table summarizes the typical changes in gene expression observed in liver cells treated with different fibrates. The data is a composite from multiple studies and represents the general transcriptomic signature of PPARα activation by these compounds.

Gene Target CategoryFenofibrateGemfibrozilClofibric AcidGeneral Fibrate Effect
Fatty Acid Transport & Binding
CD36 (Fatty Acid Translocase)UpregulationUpregulationUpregulationIncreased fatty acid uptake
FABP1 (Fatty Acid Binding Protein 1)UpregulationUpregulationUpregulationEnhanced intracellular fatty acid transport
Peroxisomal β-Oxidation
ACOX1 (Acyl-CoA Oxidase 1)Strong UpregulationUpregulationUpregulationIncreased peroxisomal fatty acid breakdown
Mitochondrial β-Oxidation
CPT1A (Carnitine Palmitoyltransferase 1A)UpregulationUpregulationUpregulationIncreased transport of fatty acids into mitochondria
ACADM (Medium-Chain Acyl-CoA Dehydrogenase)UpregulationUpregulationUpregulationEnhanced mitochondrial fatty acid oxidation
Lipoprotein Metabolism
APOA1 (Apolipoprotein A1)UpregulationVariableVariableIncreased HDL cholesterol synthesis
APOA5 (Apolipoprotein A5)Strong UpregulationUpregulationUpregulationEnhanced triglyceride-rich lipoprotein catabolism
APOC3 (Apolipoprotein C3)DownregulationDownregulationDownregulationReduced inhibition of lipoprotein lipase
LPL (Lipoprotein Lipase)UpregulationUpregulationUpregulationIncreased hydrolysis of triglycerides
Drug Metabolism
CYP3A4Moderate UpregulationModerate UpregulationModerate UpregulationPotential for drug-drug interactions
CYP2C8InductionInduction and InhibitionInductionDifferential effects on drug metabolism
UGT1A1Weak UpregulationWeak UpregulationWeak UpregulationMinor impact on glucuronidation

Experimental Protocols

The following outlines a typical experimental workflow for comparative transcriptomic analysis of fibrate-treated cells.

G cluster_0 Cell Culture and Treatment cluster_1 RNA Processing cluster_2 Transcriptomic Analysis cluster_3 Data Analysis cell_culture Hepatocyte Culture (e.g., Primary Human Hepatocytes, HepG2) treatment Treatment with Fibrates (e.g., Fenofibrate, Gemfibrozil, Vehicle Control) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_qc RNA Quality Control (e.g., RIN analysis) rna_extraction->rna_qc library_prep Library Preparation (e.g., mRNA-seq) rna_qc->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_qc Raw Data Quality Control sequencing->data_qc alignment Sequence Alignment (to reference genome) data_qc->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis pathway_analysis Pathway and Functional Enrichment Analysis deg_analysis->pathway_analysis

Caption: Experimental workflow for comparative transcriptomics.
Detailed Methodologies:

  • Cell Culture and Treatment:

    • Cell Lines: Primary human hepatocytes or immortalized human hepatocyte cell lines (e.g., HepG2, Huh7) are commonly used.

    • Culture Conditions: Cells are maintained in appropriate culture medium and conditions (e.g., 37°C, 5% CO2).

    • Fibrate Treatment: Cells are treated with various fibrates at different concentrations and for specific durations (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • RNA Extraction and Quality Control:

    • Total RNA is extracted from the cells using commercially available kits (e.g., RNeasy Kit, Qiagen).

    • RNA quality and integrity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for downstream applications.

  • Library Preparation and Sequencing:

    • mRNA is typically enriched from total RNA using oligo(dT) magnetic beads.

    • Sequencing libraries are prepared using kits such as the Illumina TruSeq RNA Library Prep Kit.

    • The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using aligners like STAR or HISAT2.

    • Quantification: Gene expression levels are quantified using tools such as HTSeq or featureCounts.

    • Differential Expression Analysis: Differentially expressed genes between fibrate-treated and control groups are identified using packages like DESeq2 or edgeR in R.

    • Pathway Analysis: Functional enrichment analysis of differentially expressed genes is performed using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify affected biological pathways.

Signaling Pathway

The primary mechanism of action for fibrates involves the activation of the PPARα signaling pathway. The following diagram illustrates this key pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Biological Effects Fibrate Fibrate (e.g., this compound) PPARa_RXR_inactive PPARα-RXR (Inactive) Fibrate->PPARa_RXR_inactive Enters Cell & Binds PPARa_RXR_active PPARα-RXR (Active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change & Translocation to Nucleus PPRE PPRE (PPAR Response Element) PPARa_RXR_active->PPRE Binds to PPRE Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates mRNA mRNA Gene_Expression->mRNA Produces Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL mRNA->Lipid_Metabolism Translates to Proteins that Mediate

Caption: PPARα signaling pathway activated by fibrates.

Upon entering the cell, fibrates bind to and activate PPARα. This activation leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). The resulting complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism, ultimately leading to the therapeutic effects of fibrates, such as reduced plasma triglycerides and increased HDL cholesterol.

Conclusion

The comparative transcriptomic analysis of fibrates reveals a conserved mechanism of action centered around the activation of PPARα. While different fibrates can exhibit some variations in the magnitude of gene expression changes and their effects on drug-metabolizing enzymes, the overall transcriptomic signature is consistent with their role in regulating lipid metabolism. Further research into novel fibrate compounds will benefit from these established transcriptomic profiles to benchmark their efficacy and potential off-target effects.

References

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